Thrombin B-Chain (147-158) (human)
Description
BenchChem offers high-quality Thrombin B-Chain (147-158) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thrombin B-Chain (147-158) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)/t26-,27+,28+,32-,33-,34-,35-,36-,37-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCXQMYPWXSLIZ-PSRDDEIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H84N16O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thrombin B-Chain (147-158) (human)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the human Thrombin B-Chain (147-158) peptide, with the sequence TWTANVGKGQPS. This dodecapeptide is a synthetic fragment of the thrombin B-chain and acts as a competitive inhibitor of the interaction between thrombin and thrombomodulin. By blocking this interaction, the peptide effectively attenuates the anticoagulant functions of the thrombin-thrombomodulin complex, primarily the activation of Protein C. Furthermore, this peptide has been demonstrated to inhibit the procoagulant activities of thrombin, including the cleavage of fibrinogen, activation of Factor V, and induction of platelet aggregation. This guide details the underlying signaling pathways, provides a compilation of the quantitative inhibitory data, and outlines the experimental protocols used to characterize the peptide's activity.
Introduction
Thrombin is a multifunctional serine protease that plays a central role in hemostasis. It exhibits both procoagulant and anticoagulant properties. Its procoagulant functions include the conversion of fibrinogen to fibrin, leading to clot formation, and the activation of platelets and coagulation Factors V and VIII.[1] Conversely, when thrombin binds to the endothelial cell receptor thrombomodulin, its substrate specificity shifts towards an anticoagulant profile, most notably the activation of Protein C.[2] Activated Protein C (APC), in conjunction with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating further thrombin generation.[3]
The Thrombin B-Chain (147-158) peptide, with the amino acid sequence H-Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser-OH, corresponds to a region on the thrombin B-chain that is critical for its interaction with thrombomodulin.[4][5] As a synthetic peptide, it serves as a valuable research tool for dissecting the molecular interactions governing thrombin's dual roles and represents a potential lead for the development of novel anticoagulant or procoagulant therapeutics.
Mechanism of Action
The primary mechanism of action of the Thrombin B-Chain (147-158) peptide is the competitive inhibition of the binding of thrombin to thrombomodulin.[4] This interaction is crucial for the conformational changes in thrombin that switch its enzymatic activity from procoagulant to anticoagulant. By occupying the thrombomodulin-binding site on thrombin, the peptide prevents the formation of the thrombin-thrombomodulin complex.
Inhibition of the Anticoagulant Pathway
The formation of the thrombin-thrombomodulin complex is the rate-limiting step in the activation of Protein C.[2] The Thrombin B-Chain (147-158) peptide, by preventing this complex formation, directly inhibits the activation of Protein C. This leads to a reduction in the levels of activated Protein C, thereby diminishing the inactivation of Factors Va and VIIIa and maintaining a procoagulant state.
Inhibition of Procoagulant Activities
Interestingly, the thrombomodulin-binding site on thrombin overlaps with binding sites for its procoagulant substrates. Consequently, the Thrombin B-Chain (147-158) peptide also directly inhibits several of thrombin's procoagulant functions:
-
Fibrinogen Clotting: The peptide interferes with the ability of thrombin to cleave fibrinogen into fibrin monomers, a critical step in clot formation.
-
Factor V Activation: The activation of Factor V to Factor Va by thrombin is a key positive feedback mechanism in the coagulation cascade. The peptide inhibits this activation.
-
Platelet Activation and Aggregation: Thrombin is a potent platelet agonist. The peptide has been shown to inhibit thrombin-induced platelet activation and subsequent aggregation.
Quantitative Data
The inhibitory activities of the Thrombin B-Chain (147-158) peptide have been quantified in several key assays. The following table summarizes the available data.
| Parameter | Target Interaction/Activity | Value | Reference |
| Ki | Thrombin-Thrombomodulin Binding | 94 µM | [5] |
| IC50 | Fibrinogen Clotting | 385 µM | |
| IC50 | Factor V Activation | 33 µM | |
| IC50 | Platelet Activation | 645 µM |
Signaling Pathways
The inhibitory actions of the Thrombin B-Chain (147-158) peptide directly impact key signaling pathways in hemostasis.
Inhibition of the Protein C Anticoagulant Pathway
Inhibition of Thrombin's Procoagulant Activities
Experimental Protocols
The following protocols are based on the methodologies described in the literature for the characterization of the Thrombin B-Chain (147-158) peptide and related interactions.
Peptide Synthesis
The Thrombin B-Chain (147-158) peptide (TWTANVGKGQPS) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6][7]
General Protocol:
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIEA) in DMF.
-
Washing: Wash the resin extensively with DMF after each deprotection and coupling step to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling cycles until the full peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Thrombin-Thrombomodulin Binding Inhibition Assay (Ki Determination)
This assay measures the ability of the Thrombin B-Chain (147-158) peptide to inhibit the binding of thrombin to thrombomodulin. The inhibition constant (Ki) can be determined from this data.[5][8]
Workflow:
Protocol Outline:
-
Plate Coating: Coat the wells of a microtiter plate with a solution of thrombomodulin and incubate overnight.
-
Blocking: Wash the wells and block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Inhibition Reaction: In separate tubes, pre-incubate a fixed concentration of thrombin with varying concentrations of the Thrombin B-Chain (147-158) peptide.
-
Binding: Add the thrombin-peptide mixtures to the thrombomodulin-coated wells and incubate to allow for binding.
-
Washing: Wash the wells to remove any unbound thrombin and peptide.
-
Detection: Add a chromogenic substrate for thrombin (e.g., S-2238) to each well.
-
Measurement: Measure the rate of color development by reading the absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Plot the rate of substrate cleavage against the inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation or by non-linear regression analysis of the competitive inhibition data.
Fibrinogen Clotting Assay (IC50 Determination)
This assay measures the time it takes for a fibrin clot to form in the presence of thrombin and varying concentrations of the inhibitor peptide.[9]
Protocol Outline:
-
Sample Preparation: Prepare dilutions of the Thrombin B-Chain (147-158) peptide in a suitable buffer.
-
Reaction Mixture: In a coagulometer cuvette, mix platelet-poor plasma with a specific dilution of the peptide.
-
Initiation: Initiate clotting by adding a fixed concentration of thrombin to the cuvette.
-
Clot Detection: The coagulometer will measure the time to clot formation.
-
Data Analysis: Plot the clotting time against the peptide concentration. The IC50 value is the concentration of the peptide that prolongs the clotting time by 50%.
Factor V Activation Assay (IC50 Determination)
This assay measures the generation of Factor Va by thrombin in the presence of the inhibitor peptide.[3][10]
Protocol Outline:
-
Activation Reaction: Incubate purified Factor V with a fixed concentration of thrombin in the presence of varying concentrations of the Thrombin B-Chain (147-158) peptide.
-
Quenching: At various time points, take aliquots of the reaction and stop the activation by adding a thrombin inhibitor (e.g., hirudin).
-
Factor Va Activity Measurement: Determine the amount of Factor Va generated by adding the quenched aliquots to a prothrombinase assay mixture containing Factor Xa, prothrombin, and phospholipids. The rate of thrombin generation, measured using a chromogenic substrate, is proportional to the concentration of Factor Va.
-
Data Analysis: Plot the rate of Factor Va formation against the peptide concentration. The IC50 value is the concentration of the peptide that inhibits Factor Va formation by 50%.
Platelet Aggregation Assay (IC50 Determination)
This assay measures the extent of platelet aggregation induced by thrombin in the presence of the inhibitor peptide using light transmission aggregometry.[11][12][13]
Protocol Outline:
-
PRP Preparation: Prepare platelet-rich plasma (PRP) from fresh citrated whole blood by centrifugation.
-
Incubation: Pre-incubate the PRP with varying concentrations of the Thrombin B-Chain (147-158) peptide in an aggregometer cuvette at 37°C with stirring.
-
Aggregation Induction: Add a fixed concentration of thrombin to induce platelet aggregation.
-
Measurement: The aggregometer will record the change in light transmission as the platelets aggregate.
-
Data Analysis: Determine the maximum aggregation for each peptide concentration. Plot the percentage of inhibition of aggregation against the peptide concentration to determine the IC50 value.
Conclusion
The Thrombin B-Chain (147-158) (human) peptide is a well-characterized inhibitor of thrombin's interaction with thrombomodulin and its procoagulant substrates. Its defined mechanism of action and the availability of quantitative inhibitory data make it an invaluable tool for research in hemostasis and thrombosis. The experimental protocols outlined in this guide provide a framework for the further investigation of this peptide and the development of novel therapeutics targeting the multifaceted roles of thrombin in health and disease. For drug development professionals, this peptide serves as a foundational lead compound whose potency and selectivity can be optimized through medicinal chemistry efforts.
References
- 1. scribd.com [scribd.com]
- 2. Protein C Assays [practical-haemostasis.com]
- 3. Kinetics of thrombin-induced release and activation of platelet factor V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simplified PTT-based protein C activity assay using the thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. Inhibition by human thrombomodulin of factor Xa-mediated cleavage of prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Dual Regulatory Role of Thrombin B-Chain Fragment (147-158) in Coagulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function of the thrombin B-chain fragment corresponding to amino acid residues 147-158. This dodecapeptide, with the sequence TWTANVGKGQPS, plays a significant modulatory role in the coagulation cascade, exhibiting both anticoagulant and procoagulant inhibitory activities. This document outlines its mechanism of action, presents quantitative data on its interactions, provides detailed experimental protocols for its study, and visualizes the relevant biological pathways.
Core Function: A Competitive Inhibitor at a Key Regulatory Site
The primary function of the thrombin B-chain (147-158) peptide is to act as a competitive inhibitor at a crucial binding site on the thrombin molecule. This region is essential for the interaction of thrombin with thrombomodulin, a key receptor on endothelial cells that initiates the protein C anticoagulant pathway. By binding to this site, the peptide prevents the formation of the thrombin-thrombomodulin complex, thereby inhibiting the activation of protein C and attenuating the body's natural anticoagulant response.
Interestingly, this binding site on thrombin is not exclusive to thrombomodulin. It also serves as a docking point for several of thrombin's procoagulant substrates, including fibrinogen and Factor V, and is involved in platelet activation.[1] Consequently, the Thrombin B-chain (147-158) peptide can also inhibit these procoagulant activities, highlighting its dual regulatory potential.
Quantitative Data Summary
The inhibitory activities of the synthetic Thrombin B-chain (147-158) peptide have been quantified in several key functional assays. The data is summarized in the table below for clear comparison.
| Interaction/Activity Inhibited | Parameter | Value (µM) | Reference |
| Thrombin binding to Thrombomodulin | Apparent Ki | 94 | [2] |
| Fibrinogen Clotting | IC50 | 385 | [1] |
| Factor V Activation | IC50 | 33 | [1] |
| Platelet Activation | IC50 | 645 | [1] |
Signaling Pathways and Mechanisms of Action
The Thrombin B-chain (147-158) peptide exerts its effects by interfering with two major pathways in the coagulation cascade: the protein C anticoagulant pathway and thrombin-mediated procoagulant activities.
Inhibition of the Protein C Anticoagulant Pathway
Thrombin, upon binding to thrombomodulin on the endothelial cell surface, undergoes a conformational change that switches its substrate specificity from procoagulant to anticoagulant. The thrombin-thrombomodulin complex is a potent activator of Protein C, which in turn, with its cofactor Protein S, inactivates Factors Va and VIIIa, thereby downregulating further thrombin generation.[3][4][5][6] The Thrombin B-chain (147-158) peptide directly competes with thrombomodulin for binding to thrombin, thus preventing the initiation of this crucial anticoagulant cascade.
Caption: Inhibition of the Protein C anticoagulant pathway.
Inhibition of Thrombin-Induced Platelet Activation
Thrombin is a potent platelet activator, primarily acting through the cleavage of Protease-Activated Receptors (PARs), PAR1 and PAR4, on the platelet surface.[1][7][8] This cleavage exposes a new N-terminus that acts as a tethered ligand, initiating intracellular signaling through G-protein coupled pathways (Gq and G12/13). This leads to a cascade of events including calcium mobilization, shape change, degranulation, and ultimately, platelet aggregation. The Thrombin B-chain (147-158) peptide can inhibit this process by blocking the initial interaction of thrombin with the platelet surface.
Caption: Inhibition of thrombin-induced platelet activation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the function of the Thrombin B-chain (147-158) peptide.
Thrombin-Thrombomodulin Binding Inhibition Assay
Objective: To determine the inhibitory potential of the Thrombin B-chain (147-158) peptide on the binding of thrombin to thrombomodulin.
Principle: This assay can be performed using a solid-phase binding format where thrombomodulin is immobilized and the binding of labeled thrombin is measured in the presence and absence of the inhibitory peptide.
Materials:
-
Purified human α-thrombin
-
Recombinant human thrombomodulin
-
Synthetic Thrombin B-chain (147-158) peptide (TWTANVGKGQPS)
-
Biotinylated α-thrombin
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
96-well microtiter plates (high-binding)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Binding buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with thrombomodulin (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with wash buffer to remove unbound thrombomodulin.
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare a series of dilutions of the Thrombin B-chain (147-158) peptide in binding buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of biotinylated thrombin (e.g., 10 nM) with the various concentrations of the peptide for 30 minutes at room temperature. Include a control with no peptide.
-
Transfer the thrombin-peptide mixtures to the thrombomodulin-coated wells.
-
Incubate for 1-2 hours at room temperature to allow binding.
-
Wash the wells five times with wash buffer to remove unbound thrombin.
-
Add streptavidin-HRP conjugate diluted in binding buffer to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add HRP substrate and incubate until sufficient color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the peptide concentration and calculate the IC50 or Ki value.
Protein C Activation Assay
Objective: To measure the effect of the Thrombin B-chain (147-158) peptide on the activation of Protein C by the thrombin-thrombomodulin complex.
Principle: The rate of activated Protein C (APC) generation is measured using a chromogenic substrate specific for APC. Inhibition by the peptide will result in a decreased rate of substrate cleavage.
Materials:
-
Purified human Protein C
-
Purified human α-thrombin
-
Recombinant human thrombomodulin
-
Synthetic Thrombin B-chain (147-158) peptide
-
Chromogenic substrate for APC (e.g., S-2366)
-
Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Hirudin (to stop the reaction)
-
96-well microtiter plate
-
Microplate reader with kinetic capabilities
Procedure:
-
In the wells of a 96-well plate, prepare a mixture of thrombin and thrombomodulin in assay buffer to form the activating complex.
-
Add a series of dilutions of the Thrombin B-chain (147-158) peptide to the wells. Include a control with no peptide.
-
Initiate the reaction by adding Protein C to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the activation reaction by adding hirudin.
-
Add the APC chromogenic substrate to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of substrate cleavage is proportional to the amount of APC generated.
-
Plot the rate of reaction versus the peptide concentration to determine the inhibitory effect.
Fibrinogen Clotting Time Assay
Objective: To assess the inhibitory effect of the Thrombin B-chain (147-158) peptide on the ability of thrombin to clot fibrinogen.
Principle: The time it takes for a fibrin clot to form after the addition of thrombin to a fibrinogen solution is measured. An increase in clotting time indicates inhibition.[9][10][11][12][13]
Materials:
-
Purified human fibrinogen
-
Purified human α-thrombin
-
Synthetic Thrombin B-chain (147-158) peptide
-
Clotting buffer (e.g., Tris-buffered saline, pH 7.4)
-
Coagulometer or a spectrophotometer capable of measuring turbidity at 340-650 nm.
-
Water bath at 37°C
Procedure:
-
Prepare a solution of fibrinogen in clotting buffer (e.g., 2 mg/mL).
-
Prepare a series of dilutions of the Thrombin B-chain (147-158) peptide.
-
In a cuvette or tube, pre-warm the fibrinogen solution to 37°C.
-
In a separate tube, pre-incubate thrombin with a specific concentration of the peptide (or buffer for control) for a short period at 37°C.
-
Initiate the clotting reaction by adding the thrombin-peptide mixture to the fibrinogen solution.
-
Immediately start timing and measure the time to clot formation using a coagulometer or by monitoring the increase in turbidity in a spectrophotometer.
-
Plot the clotting time versus the peptide concentration.
Factor V Activation Assay
Objective: To evaluate the inhibition of thrombin-mediated Factor V activation by the Thrombin B-chain (147-158) peptide.
Principle: The activation of Factor V to Factor Va by thrombin is monitored by measuring the cofactor activity of the generated Factor Va in a prothrombinase assay.[14][15][16][17]
Materials:
-
Purified human Factor V
-
Purified human α-thrombin
-
Purified human Factor Xa
-
Purified human prothrombin
-
Synthetic Thrombin B-chain (147-158) peptide
-
Phospholipid vesicles (e.g., PC/PS)
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Activation buffer (e.g., HEPES buffered saline with CaCl₂)
-
Reaction stop buffer (containing EDTA)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Factor V Activation Step:
-
Incubate Factor V with thrombin in the presence of various concentrations of the Thrombin B-chain (147-158) peptide (or buffer for control) in activation buffer at 37°C for a specific time to allow for Factor Va generation.
-
Stop the activation reaction at different time points by adding a thrombin inhibitor (e.g., hirudin) or by dilution into a buffer with EDTA.
-
-
Prothrombinase Assay Step:
-
To a 96-well plate, add the diluted activated Factor V samples, Factor Xa, phospholipid vesicles, and prothrombin in an appropriate assay buffer.
-
Incubate at 37°C to allow for thrombin generation.
-
Stop the prothrombinase reaction with a stop buffer containing EDTA.
-
Measure the amount of thrombin generated by adding a chromogenic thrombin substrate and reading the absorbance at 405 nm.
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of thrombin.
-
Calculate the concentration of thrombin generated in each sample.
-
Plot the amount of Factor Va activity (proportional to thrombin generated) versus the concentration of the inhibitory peptide.
-
Platelet Aggregation Assay
Objective: To determine the effect of the Thrombin B-chain (147-158) peptide on thrombin-induced platelet aggregation.
Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) upon addition of an agonist (thrombin).[18][19][20][21][22]
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Purified human α-thrombin
-
Synthetic Thrombin B-chain (147-158) peptide
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from citrated whole blood by differential centrifugation.
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
Add a specific concentration of the Thrombin B-chain (147-158) peptide or saline (for control) to the PRP and incubate for a few minutes at 37°C with stirring.
-
Initiate aggregation by adding a submaximal concentration of thrombin.
-
Record the change in light transmission over time for several minutes.
-
The extent of aggregation is determined by the maximum change in light transmission.
-
Repeat with different concentrations of the peptide to determine the IC50.
Conclusion
The Thrombin B-chain (147-158) peptide represents a fascinating regulatory element within the coagulation cascade. Its ability to competitively inhibit the binding of both anticoagulant (thrombomodulin) and procoagulant (fibrinogen, Factor V, platelets) partners to a common site on thrombin underscores the intricate balance of hemostasis. For researchers and drug development professionals, this peptide serves as a valuable tool to probe the structure-function relationships of thrombin and as a potential lead for the development of novel antithrombotic agents with a unique mechanism of action. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive framework for the further investigation of this and similar bioactive peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Thrombin B-Chain (147-158) (human) -HongTide Biotechnology [hongtide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Determination of Fibrinogen and Thrombin Time (TT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 12. testing.com [testing.com]
- 13. Thrombin: how to measure it and what it is for - Ambar Lab [ambar-lab.com]
- 14. ahajournals.org [ahajournals.org]
- 15. pnas.org [pnas.org]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. Structural basis of thrombin-mediated factor V activation: the Glu666-Glu672 sequence is critical for processing at the heavy chain–B domain junction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet activation and aggregation: the importance of thrombin activity--a laboratory model [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. ahajournals.org [ahajournals.org]
- 21. mdpi.com [mdpi.com]
- 22. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Sequence of Human Thrombin B-Chain (147-158)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, sequence, and functional significance of the human Thrombin B-Chain fragment corresponding to residues 147-158. This dodecapeptide, with the sequence TWTANVGKGQPS, represents a critical region for thrombin's interaction with thrombomodulin and plays a key role in the regulation of coagulation.
Core Peptide Information
The fundamental properties of the human Thrombin B-Chain (147-158) peptide are summarized below. This synthetic peptide is a valuable tool for studying the allosteric regulation of thrombin and for the development of novel antithrombotic agents.
| Property | Value | Reference |
| Sequence | H-Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser-OH (TWTANVGKGQPS) | [1] |
| Molecular Formula | C₅₄H₈₄N₁₆O₁₈ | [1] |
| Molecular Weight | 1245.36 Da | [1] |
| CAS Number | 207553-42-2 | [1] |
Functional Activity and Quantitative Data
The Thrombin B-Chain (147-158) peptide primarily functions as an inhibitor of the thrombin-thrombomodulin interaction. This interaction is crucial for the activation of Protein C, a key anticoagulant protein. By binding to an exosite on thrombin, this peptide fragment allosterically modulates thrombin's activity towards various substrates.
| Activity | Parameter | Value | Reference |
| Thrombin-Thrombomodulin Binding Inhibition | Kᵢ | 94 µM | [1] |
| Fibrinogen Clotting Inhibition | IC₅₀ | 385 µM | |
| Factor V Activation Inhibition | IC₅₀ | 33 µM | |
| Platelet Activation Inhibition | IC₅₀ | 645 µM |
Key Residues for Thrombomodulin Binding:
Site-directed mutagenesis and peptide analog studies have identified three key residues within the 147-158 sequence that are essential for its binding to thrombomodulin:
-
Asparagine (Asn) at position 151
-
Lysine (Lys) at position 154
-
Glutamine (Gln) at position 156
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and functional characterization of the Thrombin B-Chain (147-158) peptide. These protocols are compiled from established methods in peptide chemistry and coagulation research.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
Principle: The dodecapeptide is synthesized on a solid support resin using a stepwise addition of Fmoc-protected amino acids.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-protected amino acids (Thr(tBu), Trp(Boc), Ala, Asn(Trt), Val, Gly, Lys(Boc), Gln(Trt), Pro)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound serine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and allow to react for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Pro, Gln, Gly, Lys, Gly, Val, Asn, Ala, Thr, Trp, Thr).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Collection and Drying: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: The crude synthetic peptide is purified based on its hydrophobicity using a C18 column and a water/acetonitrile gradient.
Materials:
-
RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10 mL/min.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Thrombin-Thrombomodulin Binding Inhibition Assay (Competitive ELISA)
Principle: This assay measures the ability of the synthetic peptide to compete with thrombomodulin for binding to immobilized thrombin.
Materials:
-
96-well microplate
-
Human α-thrombin
-
Recombinant human thrombomodulin (soluble ectodomain)
-
Biotinylated anti-thrombomodulin antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Thrombin B-Chain (147-158) peptide (various concentrations)
Procedure:
-
Thrombin Coating: Coat the wells of a 96-well plate with human α-thrombin (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Competitive Binding:
-
Add various concentrations of the Thrombin B-Chain (147-158) peptide to the wells.
-
Immediately add a constant concentration of soluble thrombomodulin (e.g., 10 nM) to all wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add biotinylated anti-thrombomodulin antibody. Incubate for 1 hour.
-
Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
-
Measurement: Stop the reaction with stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the peptide concentration and determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation.
Fibrinogen Clotting Assay
Principle: This turbidimetric assay measures the ability of the peptide to inhibit thrombin-catalyzed conversion of fibrinogen to fibrin.
Materials:
-
Human fibrinogen
-
Human α-thrombin
-
Tris-buffered saline (TBS)
-
Thrombin B-Chain (147-158) peptide (various concentrations)
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, mix human fibrinogen (e.g., 2 mg/mL final concentration) with various concentrations of the Thrombin B-Chain (147-158) peptide in TBS.
-
Initiation of Clotting: Add human α-thrombin (e.g., 0.5 NIH units/mL final concentration) to initiate clotting.
-
Kinetic Measurement: Immediately measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Determine the time to half-maximal clot formation for each peptide concentration. Plot this time against the peptide concentration to determine the IC₅₀ value.
Factor V Activation Assay
Principle: This assay measures the inhibition of thrombin-catalyzed activation of Factor V to Factor Va, which is a critical cofactor in the prothrombinase complex.
Materials:
-
Human Factor V
-
Human α-thrombin
-
Human Factor Xa
-
Human Prothrombin
-
Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
HEPES buffer with CaCl₂ and BSA
-
Thrombin B-Chain (147-158) peptide (various concentrations)
Procedure:
-
Factor V Activation: Incubate human Factor V with human α-thrombin in the presence of various concentrations of the Thrombin B-Chain (147-158) peptide and phospholipid vesicles.
-
Prothrombinase Complex Assembly: After a set incubation time, add Factor Xa and prothrombin to the reaction mixture.
-
Thrombin Generation Measurement: At various time points, take aliquots and add them to a chromogenic substrate for thrombin.
-
Data Analysis: Measure the rate of substrate cleavage (change in absorbance at 405 nm per minute). Plot the initial rate of thrombin generation against the peptide concentration to determine the IC₅₀ value.
Platelet Activation Assay
Principle: This light transmission aggregometry assay measures the ability of the peptide to inhibit thrombin-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
Human α-thrombin
-
Thrombin B-Chain (147-158) peptide (various concentrations)
-
Platelet aggregometer
Procedure:
-
PRP Preparation: Prepare PRP from citrated whole blood by centrifugation.
-
Incubation: Pre-incubate the PRP with various concentrations of the Thrombin B-Chain (147-158) peptide for a short period (e.g., 5 minutes) at 37°C in the aggregometer cuvette.
-
Induction of Aggregation: Add a sub-maximal concentration of human α-thrombin to induce platelet aggregation.
-
Measurement: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximal aggregation percentage for each peptide concentration. Plot the percentage of inhibition against the peptide concentration to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway
Caption: Thrombin-Thrombomodulin signaling pathway and its inhibition.
Experimental Workflow: Peptide Synthesis and Purification
Caption: Workflow for solid-phase synthesis and purification of the peptide.
Logical Relationship: Inhibition of Thrombin's Procoagulant Activities
Caption: Logical flow of the peptide's inhibitory actions on thrombin.
References
The Pivotal Role of Thrombin's B-Chain in the Protein C Anticoagulant Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The activation of Protein C by the thrombin-thrombomodulin complex is a critical negative feedback mechanism in the coagulation cascade, preventing excessive thrombosis. This process is orchestrated by a dramatic shift in thrombin's substrate specificity from procoagulant to anticoagulant, a change primarily mediated by its interaction with thrombomodulin. The B-chain of thrombin is central to this transformation, containing the active site and key exosites that govern its interactions with thrombomodulin and Protein C. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the role of the thrombin B-chain in the Protein C activation pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction: Thrombin's Dual Role in Hemostasis
Thrombin, a serine protease, is the final enzyme in the coagulation cascade, responsible for cleaving fibrinogen to form the fibrin clot.[1] However, its function is not limited to this procoagulant activity. When bound to the endothelial cell receptor thrombomodulin (TM), thrombin undergoes a conformational change that transforms it into a potent anticoagulant.[2][3] This anticoagulant activity is primarily manifested through the activation of Protein C (PC) into activated Protein C (APC).[3] APC, in conjunction with its cofactor Protein S, proteolytically inactivates factors Va and VIIIa, thereby downregulating further thrombin generation.[4] The B-chain of thrombin is the catalytic subunit and plays a direct and indispensable role in this crucial regulatory switch.[5]
Molecular Mechanism of Protein C Activation
The activation of Protein C by the thrombin-thrombomodulin complex is a multi-step process involving precise molecular interactions.
The Thrombin-Thrombomodulin Interaction
Thrombomodulin binding to thrombin's anion-binding exosite-I on the B-chain is the initial and critical event.[6][7] This interaction sterically hinders the binding of procoagulant substrates like fibrinogen and protease-activated receptors.[2][6] The minimal TM fragment required for full Protein C cofactor activity consists of the 4th, 5th, and 6th epidermal growth factor (EGF)-like domains (TME456).[6][8] The fifth EGF-like domain of TM interacts directly with thrombin's exosite-I.[8]
Conformational Changes and Substrate Presentation
While TM binding does not induce major allosteric structural rearrangements at thrombin's active site, it is thought to subtly alter the conformation of the extended binding pocket.[2][6] More importantly, the fourth EGF-like domain of TM provides a binding site for Protein C, effectively presenting the zymogen's activation cleavage site to the thrombin active site.[8][9] This "substrate presentation" function is crucial for the dramatic increase in catalytic efficiency.[9]
The Role of Calcium
Calcium ions play a paradoxical role in Protein C activation. In the absence of thrombomodulin, Ca2+ is inhibitory.[9] However, in the presence of TM, it is an obligatory cofactor.[9] Ca2+ binds to the 70-80 loop in the protease domain of Protein C, inducing a conformational change that is optimal for interaction with the thrombin-TM complex but inhibitory for interaction with free thrombin.[9]
Key Residues and Domains of the Thrombin B-Chain
Site-directed mutagenesis studies have identified several key residues on the thrombin B-chain that are critical for its interaction with thrombomodulin and Protein C.
-
Anion-Binding Exosite-I: This region is the primary binding site for thrombomodulin.[7] Residues within this exosite, such as Lys21, Gln24, Arg62, Lys65, His66, Arg68, Thr69, Tyr71, Arg73, Lys77, and Lys106, have been shown to be crucial for the thrombin-TM interaction.[10][11]
-
Residues Influencing Protein C Activation: Specific residues outside of exosite-I also play a role. Mutants such as R178A/R180A/D183A, E229A, and R233A exhibit a decreased ability to activate Protein C while maintaining normal interaction with other substrates.[10][11]
-
Sodium Binding Site: Thrombin is a Na+-activated enzyme, and sodium binding influences its conformation and activity. The Na+-bound "fast" form of thrombin is procoagulant, while the Na+-free "slow" form is more adept at activating Protein C in the presence of thrombomodulin.[5][12]
Quantitative Data on Protein C Activation
The interaction between thrombin, thrombomodulin, and Protein C has been characterized by various kinetic parameters. Thrombomodulin enhances the catalytic efficiency of thrombin towards Protein C by approximately three orders of magnitude, primarily by improving both the Km and kcat of the reaction.[9]
| Parameter | Thrombin Alone | Thrombin-Thrombomodulin Complex | Fold Change | Reference |
| Catalytic Efficiency (kcat/Km) | Low | High | ~1000-fold increase | [3][9] |
| Km for Protein C | Higher | Lower | Improvement | [9] |
| kcat for Protein C activation | Lower | Higher | Improvement | [9] |
| Thrombomodulin Affinity (Kd) | N/A | ~10-20 fold enhancement with chondroitin sulfate | N/A | [2] |
Signaling and Experimental Workflow Diagrams
Protein C Activation Pathway
Caption: The Protein C activation pathway initiated by the thrombin-thrombomodulin complex.
Experimental Workflow for Site-Directed Mutagenesis of Thrombin
Caption: A typical experimental workflow for investigating the role of specific thrombin residues.
Detailed Experimental Protocols
Site-Directed Mutagenesis of Thrombin
This protocol is a generalized procedure based on common laboratory practices.[10][13]
-
Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
Template DNA: Use a high-purity plasmid DNA containing the wild-type thrombin B-chain cDNA as the template.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).
-
A typical reaction mixture includes: 5 µL of 10x reaction buffer, 1 µL of template DNA (50 ng), 1.25 µL of each primer (10 µM), 1 µL of dNTP mix (10 mM), and 1 µL of DNA polymerase. Adjust the final volume to 50 µL with nuclease-free water.
-
Perform thermal cycling: initial denaturation at 95°C for 30 seconds, followed by 12-18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 1 minute/kb of plasmid length.
-
-
Digestion of Parental DNA: Add 1 µL of the DpnI restriction enzyme to the amplification reaction and incubate at 37°C for 1 hour to digest the parental, methylated DNA.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.
-
Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protein C Activation Assay (Chromogenic)
This protocol is adapted from commercially available kits and published methods.[14][15][16]
-
Reagents and Materials:
-
Purified wild-type or mutant thrombin
-
Soluble thrombomodulin (recombinant)
-
Purified human Protein C
-
Chromogenic substrate for Activated Protein C (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline with Ca2+ and bovine serum albumin)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
In a 96-well microplate, prepare a reaction mixture containing assay buffer, Protein C (final concentration, e.g., 1 µM), and soluble thrombomodulin (final concentration, e.g., 20 nM).
-
Initiate the reaction by adding thrombin (wild-type or mutant) to a final concentration (e.g., 1-10 nM).
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the activation reaction by adding a thrombin inhibitor (e.g., antithrombin and heparin, or a specific synthetic inhibitor).
-
Add the chromogenic substrate for APC to each well.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is directly proportional to the amount of APC generated.
-
For kinetic analysis, vary the concentration of Protein C and measure the initial rates of activation to determine Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.
-
Conclusion
The B-chain of thrombin is a master regulator of its enzymatic activity, housing the catalytic machinery and key interaction sites that dictate its substrate specificity. Its engagement with thrombomodulin initiates a remarkable switch from a procoagulant to a potent anticoagulant enzyme through the activation of Protein C. Understanding the intricate details of this molecular interplay, including the roles of specific residues and the kinetics of the activation process, is paramount for the development of novel antithrombotic therapies that can selectively modulate thrombin's function. The experimental approaches outlined in this guide provide a framework for further dissecting this elegant biological control system.
References
- 1. The normal role of Activated Protein C in maintaining homeostasis and its relevance to critical illness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombomodulin as a model of molecular mechanisms that modulate protease specificity and function at the vessel surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Activated Protein C, Protein S, and Tissue Factor Pathway Inhibitor Cooperate to Inhibit Thrombin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the anticoagulant activity of the thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thrombomodulin binding selects the catalytically active form of thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Thrombin interacts with thrombomodulin, protein C, and thrombin-activatable fibrinolysis inhibitor via specific and distinct domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Light Chain Mutation Effects on the Dynamics of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Protein C Assays [practical-haemostasis.com]
- 16. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Biophysical Properties of Human Thrombin B-Chain (147-158)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biophysical properties of the human Thrombin B-Chain fragment corresponding to amino acid residues 147-158. This dodecapeptide, with the sequence TWTANVGKGQPS, has been identified as a critical region involved in the binding of thrombin to thrombomodulin and other substrates.[1] Understanding the biophysical characteristics of this peptide is crucial for the development of novel antithrombotic agents that target thrombin's exosites. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the peptide's role in molecular interactions.
Core Biophysical Data
The primary function of the Thrombin B-Chain (147-158) peptide is its ability to competitively inhibit the interaction of thrombin with its binding partners. The following table summarizes the key quantitative measures of its inhibitory activity.
| Interaction | Parameter | Value | Reference |
| Thrombin - Thrombomodulin Binding | Apparent Inhibition Constant (Ki) | 94 µM | [1] |
| Thrombin - Fibrinogen Clotting | Half-maximal Inhibitory Concentration (IC50) | 385 µM | [1] |
| Thrombin - Factor V Activation | Half-maximal Inhibitory Concentration (IC50) | 33 µM | [1] |
| Thrombin - Platelet Activation | Half-maximal Inhibitory Concentration (IC50) | 645 µM | [1] |
Table 1: Quantitative inhibitory activities of Thrombin B-Chain (147-158) peptide.
Key Residues for Interaction
Studies have identified specific amino acid residues within the 147-158 sequence that are essential for its binding to thrombomodulin. These are:
-
Asparagine (Asn) at position 151 [1]
-
Lysine (Lys) at position 154 [1]
-
Glutamine (Gln) at position 156 [1]
Mutation or modification of these residues significantly diminishes the peptide's ability to inhibit the thrombin-thrombomodulin interaction.
Experimental Protocols
The following sections detail the likely methodologies used to obtain the quantitative data presented above. While the original publications provide a summary, these protocols are expanded based on standard laboratory practices for such assays.
Determination of Inhibition Constant (Ki) for Thrombin-Thrombomodulin Interaction
This protocol describes a competitive binding assay to determine the Ki of the peptide for the inhibition of the thrombin-thrombomodulin interaction.
Workflow for determining the Ki of the peptide inhibitor.
Fibrinogen Clotting Assay (Thrombin Time)
This assay measures the ability of the peptide to inhibit thrombin's catalytic activity on fibrinogen.
Workflow for the fibrinogen clotting assay.
Factor V Activation Assay
This protocol outlines the measurement of the peptide's inhibition of thrombin-mediated Factor V activation.
Workflow for the Factor V activation assay.
Platelet Aggregation Assay
This assay determines the peptide's ability to inhibit thrombin-induced platelet aggregation.
Workflow for the platelet aggregation assay.
Structural Properties and Conformational Analysis
Currently, there is a lack of publicly available, high-resolution structural data specifically for the Thrombin B-Chain (147-158) peptide from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Circular Dichroism (CD). However, based on the structure of the full thrombin protein, this region is part of a surface-exposed loop, suggesting it is likely to be flexible in solution.
Future biophysical studies employing CD would be valuable to determine the secondary structure content (e.g., random coil, β-turn) of the isolated peptide in different solvent conditions. 2D NMR experiments, such as COSY, TOCSY, and NOESY, could provide detailed insights into the peptide's solution conformation and dynamics.
Role in Signaling Pathways
The Thrombin B-Chain (147-158) peptide functions as a competitive inhibitor at thrombin's anion-binding exosite I. This exosite is crucial for the recognition and binding of several of thrombin's substrates and cofactors. By occupying this site, the peptide allosterically hinders the binding of larger molecules, thereby inhibiting downstream signaling and physiological responses.
The diagram below illustrates the inhibitory mechanism of the peptide on the thrombin-thrombomodulin interaction and the subsequent activation of Protein C.
Inhibition of the Protein C activation pathway by the peptide.
Similarly, the peptide inhibits thrombin-induced platelet activation by blocking the interaction of thrombin with Protease-Activated Receptors (PARs) on the platelet surface.
Inhibition of platelet activation by the peptide.
Conclusion
The human Thrombin B-Chain (147-158) peptide is a well-characterized inhibitor of thrombin's interactions with key physiological partners. Its ability to block the binding of thrombomodulin, fibrinogen, Factor V, and platelet receptors underscores the importance of this region in thrombin's function. The quantitative data on its inhibitory potency provides a valuable benchmark for the design and development of new antithrombotic therapeutics. Further structural studies on the peptide itself would provide a more complete understanding of its biophysical properties and could aid in the rational design of more potent and specific inhibitors.
References
Key Amino Acid Residues in Thrombin B-Chain (147-158) for Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key amino acid residues within the 147-158 region of the thrombin B-chain, a critical area for its interaction with various substrates and cofactors. Understanding the specific roles of these residues is paramount for the development of novel antithrombotic agents and for elucidating the complex mechanisms of thrombin's diverse physiological functions.
Introduction to the Thrombin B-Chain (147-158) Binding Region
The dodecapeptide sequence, corresponding to residues 147-158 of the human thrombin B-chain, has been identified as a significant binding site, particularly for the anticoagulant cofactor thrombomodulin.[1] The primary sequence of this region is T-W-T-A-N-V-G-K-G-Q-P-S .[1] This loop, also referred to as the insertion loop 144-155 in some literature, is located on the surface of the thrombin molecule, making it accessible for interactions.[2] While its primary role has been associated with thrombomodulin binding, its involvement in interactions with other substrates such as fibrinogen, Factor V, and platelets has been a subject of scientific investigation, with some studies suggesting a shared binding site.[1]
Quantitative Analysis of Binding Interactions
The significance of the 147-158 region in binding has been quantified through various inhibitor-based assays. A synthetic dodecapeptide with the sequence TWTANVGKGQPS has been instrumental in these investigations.
| Inhibitor | Target Interaction | Binding/Inhibition Metric | Value | Reference |
| Synthetic Peptide (TWTANVGKGQPS) | Thrombin - Thrombomodulin | Apparent Ki | 94 µM | [1] |
| Synthetic Peptide (TWTANVGKGQPS) | Fibrinogen Clotting | IC50 | 385 µM | [1] |
| Synthetic Peptide (TWTANVGKGQPS) | Factor V Activation | IC50 | 33 µM | [1] |
| Synthetic Peptide (TWTANVGKGQPS) | Platelet Activation | IC50 | 645 µM | [1] |
Key Residues for Thrombomodulin Binding
Studies utilizing synthetic peptides have pinpointed specific amino acids within the 147-158 sequence as being crucial for the interaction with thrombomodulin. These findings are critical for the rational design of molecules that can modulate this interaction.
-
Asparagine 151 (Asn151) : Identified as essential for thrombomodulin binding.[1]
-
Lysine 154 (Lys154) : Also demonstrated to be essential for the binding to thrombomodulin.[1]
-
Glutamine 156 (Gln156) : The third key residue identified as essential for this interaction.[1]
The importance of the region between Ala-150 and Asn-151 is further highlighted by the observation that elastase-digested thrombin, which is cleaved at this site, loses its affinity for thrombomodulin.[3]
Experimental Methodologies
The identification and characterization of these key residues have been made possible through a combination of biochemical and molecular biology techniques.
Peptide Synthesis and Inhibition Assays
A common approach involves synthesizing a peptide corresponding to the thrombin B-chain 147-158 sequence. This peptide is then used in competitive binding or functional assays to determine its inhibitory effect on thrombin's interactions.
Caption: Workflow for Peptide Inhibition Assays.
Site-Directed Mutagenesis
To probe the function of specific residues within the intact thrombin molecule, site-directed mutagenesis is employed. This technique allows for the substitution of a specific amino acid with another, and the resulting mutant protein can be analyzed for changes in its binding affinity and enzymatic activity. For instance, mutations such as W148G and K154E have been created to study the role of the 144-155 insertion loop.[2] While these specific mutations did not lead to major changes in thrombin's specificity, they did cause slight modifications in catalytic activity.[2]
Caption: Site-Directed Mutagenesis Experimental Flow.
Signaling and Binding Relationship
The binding of thrombomodulin to the 147-158 region of thrombin's B-chain is a key event in the switch of thrombin's function from procoagulant to anticoagulant. This interaction blocks the sites for procoagulant substrates and allosterically modulates thrombin to efficiently activate Protein C, which in turn leads to the inactivation of coagulation factors Va and VIIIa.
Caption: Thrombin's Functional Switch upon Thrombomodulin Binding.
Conclusion
The 147-158 region of the thrombin B-chain is a well-defined binding site, with residues Asn151, Lys154, and Gln156 playing a pivotal role in the interaction with thrombomodulin. Quantitative data from peptide inhibition studies have provided valuable insights into the affinity of this interaction and its impact on thrombin's procoagulant functions. The experimental approaches outlined in this guide, including peptide synthesis and site-directed mutagenesis, are fundamental to further dissecting the intricate binding mechanisms of thrombin. For drug development professionals, this region represents a promising target for the design of novel anticoagulants that can specifically modulate the activity of thrombin. Continued research focusing on the structural and dynamic aspects of this binding site will undoubtedly lead to a deeper understanding of thrombin's multifaceted role in hemostasis and thrombosis.
References
- 1. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the thrombin insertion loop 144-155. Study of thrombin mutations W148G, K154E and a thrombin-based synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Coagulation Assay Using Thrombin B-Chain (147-158) (human)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro coagulation assay to evaluate the inhibitory effects of the human Thrombin B-Chain (147-158) peptide on thrombin-mediated fibrin clot formation. This peptide corresponds to amino acids 147-158 of the B chain of human thrombin and has been shown to inhibit thrombin binding to thrombomodulin.[1] This protocol is adapted from standard thrombin time (TT) and fibrinogen clotting assays.
Principle
The thrombin time (TT) assay measures the time it takes for a fibrin clot to form in plasma after the addition of a standard amount of thrombin.[2][3] This assay primarily assesses the conversion of fibrinogen to fibrin.[2][4] The Thrombin B-Chain (147-158) peptide is introduced into the assay system to determine its potential to inhibit or delay clot formation, likely by competing with or allosterically hindering the interaction of thrombin with fibrinogen.
Materials and Reagents
Reagents
-
Human Thrombin B-Chain (147-158) peptide
-
Human α-thrombin (lyophilized)[5]
-
Human fibrinogen
-
Pooled normal human plasma (citrated)
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl₂)
-
Distilled or deionized water
Equipment
-
Coagulometer (optical or mechanical)
-
Microplate reader (optional, for turbidimetric assays)
-
Incubator or water bath at 37°C
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Reagent Preparation
A summary of reagent preparation is provided in the table below.
| Reagent | Preparation Instructions | Storage |
| Assay Buffer | Prepare a solution of 20 mM HEPES, 150 mM NaCl, pH 7.4. | 2-8°C for up to 1 week. |
| Thrombin Stock Solution | Reconstitute lyophilized human α-thrombin in a 0.1% (w/v) BSA solution to a concentration of 100 NIH units/mL. Aliquot and store. | -20°C for long-term storage. Avoid repeated freeze-thaw cycles. Stable for one week at 0-5°C.[5] |
| Working Thrombin Solution | Dilute the thrombin stock solution in Assay Buffer to a final concentration of approximately 1.0 NIH/mL.[6] The exact concentration may need to be optimized to achieve a baseline clotting time of 15-25 seconds with control plasma.[7] | Prepare fresh daily and keep on ice. |
| Fibrinogen Solution | Prepare a stock solution of human fibrinogen in Assay Buffer at a concentration of 1 mg/mL. Gently mix to dissolve without causing excessive foaming. | Aliquot and store at -20°C. |
| Thrombin B-Chain Peptide Stocks | Prepare a stock solution of the Thrombin B-Chain (147-158) peptide in Assay Buffer at a high concentration (e.g., 1 mM). Prepare serial dilutions from the stock solution to create a range of working concentrations to be tested. | Store according to the manufacturer's instructions, typically at -20°C or -80°C. |
| Pooled Normal Plasma | If frozen, thaw pooled normal human plasma in a 37°C water bath for 15 minutes immediately before use.[7] Keep at room temperature. | Test within 4 hours of thawing.[7] |
Experimental Protocol: Thrombin Time Assay
This protocol outlines the steps to assess the effect of the Thrombin B-Chain (147-158) peptide on the clotting time of human plasma.
Figure 1. Experimental workflow for the Thrombin Time assay with the peptide.
-
Pre-warm reagents: Equilibrate the Assay Buffer, Working Thrombin Solution, and thawed pooled normal plasma to 37°C.
-
Pipette plasma: Add 100 µL of pooled normal human plasma to a coagulometer cuvette.[6][7]
-
Incubate plasma: Incubate the cuvette at 37°C for 1 minute.[6][7]
-
Add peptide: Add a specific volume (e.g., 10 µL) of the Thrombin B-Chain (147-158) peptide working solution to the plasma. For the negative control, add the same volume of Assay Buffer.
-
Incubate with peptide: Incubate the plasma-peptide mixture for a defined period (e.g., 1-5 minutes) at 37°C to allow for interaction.
-
Initiate clotting: Add 100 µL of the pre-warmed Working Thrombin Solution to the cuvette and simultaneously start the timer of the coagulometer.[6][7]
-
Measure clotting time: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Repeat: Perform each condition (different peptide concentrations and control) in triplicate to ensure reproducibility.
Experimental Protocol: Fibrinogen Clotting Assay (Clauss Method Adaptation)
This protocol is a modification of the Clauss method and is useful for assessing the peptide's effect on the clotting of a purified fibrinogen solution.[2][8]
Figure 2. Workflow for the purified fibrinogen clotting assay with the peptide.
-
Pre-warm reagents: Equilibrate the Assay Buffer, Working Thrombin Solution, and Fibrinogen Solution to 37°C.
-
Pipette fibrinogen: Add 200 µL of the Fibrinogen Solution to a coagulometer cuvette.
-
Incubate fibrinogen: Incubate the cuvette at 37°C for 3 minutes.
-
Add peptide: Add a specific volume (e.g., 20 µL) of the Thrombin B-Chain (147-158) peptide working solution to the fibrinogen. For the negative control, add the same volume of Assay Buffer.
-
Incubate with peptide: Incubate the fibrinogen-peptide mixture for a defined period (e.g., 1-5 minutes) at 37°C.
-
Initiate clotting: Add 100 µL of the pre-warmed Working Thrombin Solution to the cuvette and simultaneously start the timer.
-
Measure clotting time: Record the time to clot formation.
-
Repeat: Perform each condition in triplicate.
Data Presentation and Analysis
The results should be recorded as the mean clotting time ± standard deviation for each peptide concentration. The data can be presented in a table for clear comparison.
Sample Data Table: Thrombin Time Assay
| Thrombin B-Chain (147-158) [µM] | Mean Clotting Time (s) | Standard Deviation (s) | % Increase in Clotting Time |
| 0 (Control) | 18.2 | 0.5 | 0% |
| 10 | 22.5 | 0.8 | 23.6% |
| 50 | 35.1 | 1.2 | 92.9% |
| 100 | 58.9 | 2.1 | 223.6% |
Analysis
-
Calculate the percentage increase in clotting time for each peptide concentration relative to the control.
-
Plot the mean clotting time or the percentage increase in clotting time against the logarithm of the peptide concentration to determine a dose-response relationship and potentially calculate an IC₅₀ value (the concentration of peptide that causes a 50% increase in clotting time or inhibits the reaction by 50%).
Signaling Pathway
The assay is based on the final step of the coagulation cascade, where thrombin proteolytically cleaves fibrinogen to form fibrin monomers. These monomers then spontaneously polymerize to form an insoluble fibrin clot. The Thrombin B-Chain (147-158) peptide is hypothesized to interfere with this process.
Figure 3. Simplified diagram of thrombin-induced fibrin clot formation and the point of inhibition.
Troubleshooting
| Issue | Possible Cause | Solution |
| No clotting or very prolonged clotting | Inactive thrombin reagent. Incorrect reagent concentrations. Very high concentration of inhibitor peptide. | Check the activity of the thrombin reagent with a control plasma. Verify all reagent dilutions and calculations. Test a wider range of lower peptide concentrations. |
| High variability between replicates | Inconsistent pipetting. Temperature fluctuations. Poor mixing of reagents. | Ensure proper pipette calibration and technique. Maintain a constant 37°C incubation temperature. Gently mix the cuvette contents after adding each reagent. |
| Shorter than expected clotting times | Thrombin concentration is too high. | Optimize the working thrombin concentration to achieve a baseline clotting time in the desired range (e.g., 15-25 seconds). |
Safety Precautions
-
Handle all human plasma and its derivatives as potentially infectious materials.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Dispose of all biological waste in accordance with local regulations.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Determination of Fibrinogen and Thrombin Time (TT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin time - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. coachrom.com [coachrom.com]
- 7. endotell.ch [endotell.ch]
- 8. fritsmafactor.com [fritsmafactor.com]
Application Note: Utilizing Thrombin B-Chain (147-158) as a Modulator in Thrombin Activity Chromogenic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thrombin (Factor IIa) is a pivotal serine protease that functions as the final effector enzyme in the blood coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, leading to clot formation. The active form of thrombin, α-thrombin, is a two-chain heterodimer composed of an A-chain and a B-chain linked by a disulfide bond. The catalytic activity resides within the B-chain.
The peptide sequence Thrombin B-Chain (147-158) represents a critical region on the thrombin molecule. This specific sequence is not enzymatically active itself; instead, it functions as a primary binding site for thrombomodulin, an endothelial cell surface receptor. By binding to this site, thrombomodulin allosterically modulates thrombin's activity, switching it from a procoagulant to an anticoagulant enzyme that activates Protein C.
This application note clarifies that Thrombin B-Chain (147-158) is not a direct substrate for chromogenic assays but is a valuable tool as a competitive inhibitor or modulator . It can be used to investigate the interactions between thrombin and its binding partners, such as thrombomodulin, and to screen for compounds that disrupt this interaction. The following protocols describe how to measure baseline thrombin activity and how to perform an inhibition assay using the Thrombin B-Chain (147-158) peptide with a chromogenic substrate.
Principle of the Assay
The chromogenic assay for thrombin activity is a simple and robust method for measuring enzyme kinetics. The principle is based on the cleavage of a synthetic peptide substrate that has been conjugated to a chromophore, most commonly p-nitroaniline (pNA).
-
Enzymatic Reaction: Thrombin specifically recognizes and cleaves the peptide sequence in the chromogenic substrate (e.g., S-2238: H-D-Phe-Pip-Arg-pNA).
-
Chromophore Release: Upon cleavage, the pNA molecule is released.
-
Colorimetric Detection: Free pNA has a distinct yellow color and absorbs light maximally at 405 nm. The rate of the increase in absorbance at 405 nm is directly proportional to the enzymatic activity of thrombin in the sample.
When an inhibitor like Thrombin B-Chain (147-158) is introduced, it can interfere with thrombin's function (e.g., by blocking a cofactor binding site), leading to a decrease in the rate of pNA release. This reduction in activity can be quantified to determine the inhibitor's potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 1. Principle of the Thrombin Chromogenic Inhibition Assay.
Experimental Protocols
Materials and Reagents
-
Human or Bovine α-Thrombin
-
Thrombin B-Chain (147-158) Peptide
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4-8.4
-
Stop Solution: 20% Acetic Acid (optional, for endpoint assays)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Calibrated pipettes and sterile tips
-
Deionized water
Data Presentation: Reagent Preparation and Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent/Diluent |
| Thrombin | 100 NIH-U/mL | 0.5 - 2.0 NIH-U/mL | Assay Buffer |
| Chromogenic Substrate (S-2238) | 5 mM | 100 - 300 µM | Deionized Water |
| Thrombin B-Chain (147-158) | 10 mM | 0.1 µM - 1000 µM | Assay Buffer |
| Assay Buffer | 1X | 1X | N/A |
| Stop Solution (Optional) | 20% (v/v) | 20% (v/v) | N/A |
Protocol 1: Baseline Thrombin Activity (Kinetic Assay)
This protocol establishes the baseline activity of the thrombin enzyme under the chosen assay conditions.
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare working solutions of thrombin and chromogenic substrate in Assay Buffer as specified in the table above.
-
Plate Setup: Add 180 µL of Assay Buffer to each well of a 96-well plate.
-
Add Thrombin: Add 10 µL of the thrombin working solution to each well. Mix gently by pipetting.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Set the microplate reader to kinetic mode, measuring absorbance at 405 nm every 60 seconds for 10-15 minutes at 37°C. Add 10 µL of the chromogenic substrate working solution to each well to start the reaction.
-
Data Analysis: Determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
Figure 2. Experimental workflow for the baseline thrombin activity assay.
Protocol 2: Thrombin Inhibition Assay with Thrombin B-Chain (147-158)
This protocol is designed to measure the inhibitory effect of the peptide on thrombin activity and to determine its IC50 value.[5][6]
-
Prepare Reagents: Prepare working solutions of thrombin and chromogenic substrate as in Protocol 1. Prepare a serial dilution of the Thrombin B-Chain (147-158) peptide in Assay Buffer (e.g., from 1000 µM down to 0.1 µM).
-
Plate Setup:
-
Test Wells: Add 170 µL of Assay Buffer to designated wells. Add 10 µL of each peptide dilution.
-
Positive Control (100% Activity): Add 180 µL of Assay Buffer (no peptide).
-
Blank (No Enzyme): Add 190 µL of Assay Buffer.
-
-
Add Thrombin: Add 10 µL of thrombin working solution to all wells except the Blank. Mix gently.
-
Pre-incubation with Inhibitor: Incubate the plate at 37°C for 10-15 minutes to allow the peptide to bind to thrombin.
-
Initiate Reaction: Add 10 µL of the chromogenic substrate working solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin kinetic reading at 405 nm every 60 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well.
-
Calculate the percentage of inhibition for each peptide concentration using the formula: % Inhibition = [1 - (Vmax_inhibitor / Vmax_positive_control)] * 100
-
Plot the % Inhibition against the logarithm of the peptide concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[7][8][9][10]
-
Data Presentation: Example Inhibition Data
| Peptide Conc. (µM) | Log [Peptide] | Avg. Vmax (mOD/min) | % Inhibition |
| 0 (Control) | N/A | 50.2 | 0% |
| 1 | 0 | 45.1 | 10.2% |
| 10 | 1 | 34.8 | 30.7% |
| 50 | 1.7 | 25.5 | 49.2% |
| 100 | 2 | 18.1 | 63.9% |
| 500 | 2.7 | 6.2 | 87.7% |
| 1000 | 3 | 3.1 | 93.8% |
Signaling Pathway Context
The Thrombin B-Chain (147-158) peptide primarily interferes with the anticoagulant pathway initiated by thrombomodulin. Understanding this context is crucial for interpreting inhibition data.
Figure 3. Thrombin's role and the inhibitory action of the peptide.
References
- 1. cryopep.com [cryopep.com]
- 2. quadratech.co.uk [quadratech.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. diapharma.com [diapharma.com]
- 5. Discovering peptide inhibitors of thrombin as a strategy for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How is IC50 calculated? | AAT Bioquest [aatbio.com]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Application Notes & Protocols: Inhibition of Protein C Activation by Thrombin B-Chain (147-158)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein C is a crucial vitamin K-dependent zymogen that, upon activation, plays a vital role as a natural anticoagulant.[1][2][3] The activation of Protein C is catalyzed by thrombin, and this process is dramatically accelerated when thrombin is bound to thrombomodulin, an integral membrane protein on the surface of endothelial cells.[4][5][6][7] The resulting enzyme, Activated Protein C (APC), down-regulates the coagulation cascade by proteolytically inactivating coagulation cofactors Va and VIIIa.[1][2][5]
The interaction between thrombin and thrombomodulin occurs at a specific region on thrombin known as anion-binding exosite I.[6][8] Research has identified that the amino acid sequence Thr-147 to Ser-158 of the thrombin B-chain is a key component of this thrombomodulin-binding site.[9] Consequently, a synthetic peptide corresponding to this sequence, Thrombin B-Chain (147-158), can act as a competitive inhibitor, preventing the formation of the thrombin-thrombomodulin complex and thereby inhibiting the activation of Protein C.[9][10]
These application notes provide a detailed protocol for quantifying the inhibitory effect of the Thrombin B-Chain (147-158) peptide on Protein C activation using an in vitro chromogenic assay.
Mechanism of Action
The activation of Protein C is a key feedback mechanism to control coagulation. The peptide inhibitor, Thrombin B-Chain (147-158), disrupts this process by competing with thrombomodulin for binding to thrombin's exosite I. This prevents the conformational changes in thrombin that are necessary for efficient Protein C activation, effectively reducing the generation of APC.
Caption: Signaling pathway of Protein C activation and its competitive inhibition.
Quantitative Data Summary
The inhibitory potential of the Thrombin B-Chain (147-158) peptide is typically quantified by its inhibitory constant (Ki) or its half-maximal inhibitory concentration (IC50). The following table summarizes known data for this peptide. Researchers should use this protocol to generate their own quantitative data for specific experimental conditions.
| Inhibitor | Sequence | Target Interaction | Ki (Inhibitory Constant) | Reference |
| Thrombin B-Chain (147-158) | TWTANVGKGQPS | Thrombin - Thrombomodulin | 94 µM | [7][10] |
Experimental Protocol: Chromogenic Assay for Protein C Activation Inhibition
This protocol details the steps to measure the inhibition of Protein C activation by the Thrombin B-Chain (147-158) peptide. The rate of Activated Protein C (APC) formation is determined by measuring the cleavage of a specific chromogenic substrate.[1][11][12]
Materials and Reagents
-
Proteins:
-
Human α-Thrombin (Sigma-Aldrich, T6884 or equivalent)
-
Soluble Human Thrombomodulin (R&D Systems, 2958-TM or equivalent)
-
Human Protein C (Haematologic Technologies, HCPC-0050 or equivalent)
-
-
Inhibitor:
-
Thrombin B-Chain (147-158) Peptide (Synthetic, e.g., HongTide Biotechnology)[10]
-
-
Substrate:
-
Chromogenic Substrate for APC (e.g., S-2366, Chromogenix)
-
-
Buffers and Solutions:
-
Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4
-
Stop Solution: 50% Acetic Acid
-
-
Equipment:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Multichannel pipette
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Protein C activation inhibition assay.
Procedure
1. Reagent Preparation:
-
Prepare all protein and peptide stocks according to the manufacturer's instructions.
-
Prepare serial dilutions of the Thrombin B-Chain (147-158) peptide in Assay Buffer. A suggested starting range is 0 µM to 500 µM.
-
Prepare working solutions of Thrombin, Thrombomodulin, Protein C, and the chromogenic substrate in Assay Buffer. Final concentrations in the well should be optimized, but suggested starting points are:
-
Thrombin: 5 nM
-
Thrombomodulin: 10 nM
-
Protein C: 100 nM
-
Chromogenic Substrate: 0.5 mM
-
2. Assay Setup (in a 96-well microplate):
-
Total Volume: 100 µL per well.
-
Controls:
-
No Inhibition Control (100% Activity): Assay Buffer instead of inhibitor.
-
Background Control: Assay Buffer instead of Thrombin/Thrombomodulin.
-
-
Add 20 µL of Assay Buffer to background control wells.
-
Add 20 µL of the Thrombin/Thrombomodulin mixture (pre-mixed to achieve final concentrations) to all other wells.
-
Add 20 µL of each Thrombin B-Chain (147-158) peptide dilution to the respective test wells. Add 20 µL of Assay Buffer to the "No Inhibition Control" wells.
3. Pre-incubation:
-
Gently tap the plate to mix.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to thrombin.
4. Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the Protein C working solution to all wells.
-
Incubate the plate at 37°C for a fixed time (e.g., 15 minutes). This time should be optimized to ensure the reaction is in the linear range.
5. Detection:
-
Add 20 µL of the chromogenic substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm (ΔOD/min) in kinetic mode for 5-10 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes), add 20 µL of Stop Solution, and read the final absorbance.
Data Analysis
-
Calculate Reaction Rate: Determine the rate of substrate cleavage (V) from the slope of the absorbance vs. time curve (mOD/min).
-
Correct for Background: Subtract the rate of the background control from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100
-
Where Rate_inhibitor is the rate in the presence of the peptide and Rate_control is the rate of the "No Inhibition Control".
-
-
Determine IC50:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce Protein C activation by 50%.
-
Troubleshooting
-
High Background: Ensure the purity of reagents. The chromogenic substrate may undergo slow spontaneous hydrolysis.
-
Low Signal: Increase incubation times or protein concentrations. Ensure the assay buffer pH and calcium concentration are optimal.
-
Poor Reproducibility: Ensure accurate pipetting and consistent timing, especially during the reaction initiation and stopping steps. Use a multichannel pipette for simultaneous additions where possible.
References
- 1. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]
- 2. Thrombin - Wikipedia [en.wikipedia.org]
- 3. Enhancing protein C interaction with thrombin results in a clot-activated anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the activation of protein C by the thrombin-thrombomodulin complex using structural analysis, site-directed mutagenesis, and computer modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Structural basis for the anticoagulant activity of the thrombin-thrombomodulin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thrombin B-Chain (147-158) (human) -HongTide Biotechnology [hongtide.com]
- 11. A chromogenic assay for activated protein C resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Thrombin B-Chain (147-158)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a key enzyme in the coagulation cascade and a potent activator of cellular signaling pathways, primarily through the Protease-Activated Receptor-1 (PAR1). The peptide fragment corresponding to amino acids 147-158 of the thrombin B-chain has been identified as a critical component of the thrombomodulin-binding site. This peptide, with the sequence TWTANVGKGQPS, can competitively inhibit the procoagulant activities of thrombin, including platelet activation and fibrinogen cleavage. These application notes provide detailed protocols for cell-based assays to determine the efficacy of Thrombin B-Chain (147-158) and similar thrombin-modulating compounds. The assays focus on quantifying the inhibition of thrombin-induced PAR1 signaling events.
Mechanism of Action
Thrombin activates PAR1 by cleaving the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. This process leads to the activation of G-proteins, primarily Gαq and Gα12/13. Activation of Gαq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA, which is involved in cytoskeletal rearrangements. Thrombin B-Chain (147-158) is hypothesized to interfere with thrombin's interaction with PAR1, thereby inhibiting these downstream signaling events.
Data Presentation
The efficacy of Thrombin B-Chain (147-158) is quantified by its ability to inhibit thrombin-induced cellular responses. The half-maximal inhibitory concentration (IC50) is a key parameter.
| Assay Type | Cell Line/System | Agonist | Parameter Measured | Thrombin B-Chain (147-158) IC50 |
| Platelet Aggregation | Human Platelet-Rich Plasma | Thrombin (e.g., 1-5 nM) | Light Transmittance | ~645 µM[1] |
| Calcium Mobilization | HEK293-PAR1 Cells | Thrombin (e.g., 1-10 nM) | Intracellular Ca2+ Concentration | Data to be determined experimentally |
| RhoA Activation | HEK293-PAR1 or Endothelial Cells | Thrombin (e.g., 1-10 nM) | GTP-bound RhoA Levels | Data to be determined experimentally |
Mandatory Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows.
Caption: Thrombin-PAR1 Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of Thrombin B-Chain (147-158) to inhibit thrombin-induced intracellular calcium release in a cell line stably expressing PAR1, such as HEK293-PAR1 cells.
Materials:
-
HEK293 cells stably expressing human PAR1
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
96-well black, clear-bottom tissue culture plates
-
Thrombin B-Chain (147-158) peptide
-
Human α-thrombin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with automated injection (e.g., FlexStation)
Protocol:
-
Cell Seeding:
-
Seed HEK293-PAR1 cells into a 96-well black, clear-bottom plate at a density of 50,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of Thrombin B-Chain (147-158) in HBSS.
-
Add the desired concentrations of the peptide to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells.
-
-
Measurement:
-
Prepare a stock solution of thrombin in HBSS. The final concentration in the well should be the EC80 (the concentration that gives 80% of the maximal response), which should be predetermined.
-
Place the plate in the fluorescence reader.
-
Set the instrument to record baseline fluorescence for 15-30 seconds.
-
Automatically inject the thrombin solution and continue recording fluorescence for an additional 90-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (100% response) and a no-thrombin control (0% response).
-
Plot the percentage of inhibition against the logarithm of the Thrombin B-Chain (147-158) concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Platelet Aggregation Assay
This assay measures the ability of Thrombin B-Chain (147-158) to inhibit thrombin-induced aggregation of human platelets in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Thrombin B-Chain (147-158) peptide
-
Human α-thrombin
-
Light transmission aggregometer
-
Aggregometer cuvettes and stir bars
Protocol:
-
PRP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to 200,000-300,000 platelets/µL using PPP.
-
-
Assay Procedure:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes.
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add the desired concentration of Thrombin B-Chain (147-158) or vehicle to the PRP and incubate for 1-5 minutes.
-
Add a sub-maximal concentration of thrombin (e.g., 1-5 nM, to be predetermined) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Calculate the percentage of inhibition for each concentration of Thrombin B-Chain (147-158) relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
RhoA Activation Assay (Pull-down)
This assay measures the inhibition of thrombin-induced activation of the small GTPase RhoA.
Materials:
-
HEK293-PAR1 cells or other suitable cell line (e.g., HUVECs)
-
Thrombin B-Chain (147-158) peptide
-
Human α-thrombin
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-RhoA antibody
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency in appropriate culture dishes.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with various concentrations of Thrombin B-Chain (147-158) or vehicle for 30 minutes.
-
Stimulate the cells with thrombin (e.g., 1-10 nM) for a short period (e.g., 2-5 minutes).
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer provided in the kit.
-
Scrape the cells and clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Reserve a small aliquot of the total lysate for determining total RhoA levels.
-
-
Pull-down of GTP-RhoA:
-
Incubate the clarified lysates with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of RhoA.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Also, run the reserved total cell lysates on the same gel to normalize the amount of activated RhoA to the total RhoA in each sample.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the amount of active RhoA as a ratio of the pull-down signal to the total RhoA signal.
-
Calculate the percentage of inhibition for each concentration of Thrombin B-Chain (147-158) and determine the IC50 value.
-
References
Application Notes and Protocols for Thrombin B-Chain (147-158) in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin is the most potent physiological activator of platelets, playing a critical role in hemostasis and thrombosis. It elicits its effects primarily through the cleavage and activation of Protease-Activated Receptors (PARs), namely PAR1 and PAR4, and through interaction with the glycoprotein Ib-IX-V (GPIb-IX-V) complex on the platelet surface[1][2]. The Thrombin B-Chain (147-158) is a synthetic peptide corresponding to the amino acid sequence of the thrombomodulin-binding site on the B-chain of thrombin[3]. Its primary characterized function is the inhibition of thrombin's interaction with thrombomodulin[3].
These application notes provide a framework for utilizing Thrombin B-Chain (147-158) in platelet aggregation studies, not as a direct agonist, but as a modulator or inhibitor to investigate specific aspects of thrombin-mediated platelet function. By blocking the thrombomodulin-binding site, this peptide can be a valuable tool to dissect the multifaceted interactions of thrombin with platelets and other components of the coagulation system.
Principle of Application
The Thrombin B-Chain (147-158) peptide is proposed for use as a competitive inhibitor of the thrombin-thrombomodulin interaction. In the context of platelet aggregation studies, its application can help elucidate the influence of this interaction on thrombin's ability to activate platelets. It can be used to investigate whether the occupation of the thrombomodulin-binding site on thrombin alters its signaling through PARs or GPIb-IX.
Core Applications
-
Investigating the role of the thrombin-thrombomodulin interaction in platelet activation: By selectively blocking this interaction, researchers can assess its contribution to the overall platelet response to thrombin.
-
Modulating thrombin-induced platelet aggregation: The peptide can be used to study the allosteric effects on thrombin's enzymatic activity towards its platelet receptors.
-
Screening for compounds that target the thrombomodulin-binding site of thrombin: This peptide can be used as a positive control in competitive binding assays.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to platelet aggregation studies. Note that specific values for Thrombin B-Chain (147-158) as a direct modulator of platelet aggregation are not extensively published; therefore, ranges for thrombin as an agonist are provided for context in designing inhibition experiments.
| Parameter | Agonist/Inhibitor | Typical Concentration Range | Target Receptor(s) | Reference |
| Thrombin | Agonist | 0.5 - 100 nmol/l | PAR1, PAR4, GPIb-IX | [4] |
| Thrombin B-Chain (147-158) | Inhibitor (of Thrombin-Thrombomodulin binding) | Hypothetical: 1-200 µM | Thrombin (Thrombomodulin site) | [3] |
| PAR1-Activating Peptide (SFLLRN) | Agonist | 1 - 20 µM | PAR1 | [3] |
| PAR4-Activating Peptide (AYPGKF) | Agonist | 100 - 500 µM | PAR4 | [5] |
The concentration range for Thrombin B-Chain (147-158) is hypothetical and should be determined empirically through dose-response experiments.
Experimental Protocols
Protocol 1: Preparation of Washed Platelets
This protocol describes the preparation of a washed platelet suspension, which is essential for in vitro platelet aggregation assays to remove plasma proteins that can interfere with the results.
Materials:
-
Whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.
-
Tyrode's buffer (pH 7.35) containing 0.1% glucose and 5 mM HEPES.
-
Apyrase (e.g., 0.02 U/ml).
-
Prostacyclin (PGI2) or other suitable platelet inhibitor.
-
Centrifuge.
Procedure:
-
Collect whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully aspirate the PRP and add a platelet inhibitor like prostacyclin to prevent premature activation.
-
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase.
-
Repeat the centrifugation and washing step at least once.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired final concentration (e.g., 2.5-3.0 x 10^8 platelets/ml).
-
Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the use of LTA to measure platelet aggregation in response to an agonist, and how to assess the inhibitory effect of Thrombin B-Chain (147-158).
Materials:
-
Washed platelet suspension (from Protocol 1).
-
Light Transmission Aggregometer.
-
Agonist solution (e.g., Thrombin, ADP, Collagen).
-
Thrombin B-Chain (147-158) peptide solution of varying concentrations.
-
Control buffer.
Procedure:
-
Baseline Calibration: Use platelet-poor plasma or Tyrode's buffer to set the 100% aggregation baseline and the washed platelet suspension for the 0% aggregation baseline in the aggregometer.
-
Incubation with Inhibitor:
-
Pipette the washed platelet suspension into the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of the Thrombin B-Chain (147-158) peptide solution to the cuvettes. For the control, add an equal volume of buffer.
-
Incubate the platelets with the peptide or buffer for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation:
-
Add a submaximal concentration of thrombin (or another agonist) to the cuvettes to induce platelet aggregation. The optimal agonist concentration should be determined from a prior dose-response curve.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a stable aggregation plateau is reached.
-
-
Data Analysis:
-
Measure the maximal aggregation percentage and the slope of the aggregation curve.
-
Compare the aggregation responses in the presence of different concentrations of the Thrombin B-Chain (147-158) peptide to the control.
-
Calculate the IC50 value (the concentration of the peptide that inhibits 50% of the maximal aggregation response) from a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Caption: Thrombin-Induced Platelet Aggregation Pathways.
References
- 1. The interaction of thrombin with blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease activated receptors 1 and 4 govern the responses of human platelets to thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Studies of Thrombin B-Chain (147-158) (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin to form a blood clot.[1][2] It also plays a role in various other cellular signaling processes.[3] The human Thrombin B-Chain (147-158) is a specific dodecapeptide sequence, TWTANVGKGQPS, within the B-chain of thrombin.[4] This region has been identified as the binding site for thrombomodulin, a key regulator of coagulation.[4][5] Understanding the interactions of this peptide fragment is crucial for the development of novel anticoagulant and antithrombotic therapies.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions.[6] It provides quantitative data on binding affinity and kinetics, making it an invaluable tool for characterizing the binding of the Thrombin B-Chain (147-158) peptide to its molecular partners. These application notes provide detailed protocols and data presentation for SPR studies involving this peptide.
Quantitative Data Summary
The following tables summarize the known quantitative data for the inhibitory activity of the Thrombin B-Chain (147-158) peptide.
| Interaction | Apparent Inhibition Constant (Ki) | Reference |
| Thrombin - Thrombomodulin | 94 µM | [4] |
| Thrombin Procoagulant Activity | Concentration for Half-Maximum Inhibition (IC50) | Reference |
| Fibrinogen Clotting | 385 µM | [4] |
| Factor V Activation | 33 µM | [4] |
| Platelet Activation | 645 µM | [4] |
Signaling Pathway
The Thrombin B-Chain (147-158) peptide is a key region involved in the regulation of thrombin's activity. Thrombin plays a central role in the coagulation cascade, promoting clot formation by cleaving fibrinogen. However, when thrombin binds to thrombomodulin on the surface of endothelial cells, its function switches from procoagulant to anticoagulant. This binding occurs at the anion-binding exosite I, which includes the 147-158 region of the B-chain. The thrombin-thrombomodulin complex activates Protein C, which in turn inactivates factors Va and VIIIa, thus downregulating the coagulation cascade. The Thrombin B-Chain (147-158) peptide can competitively inhibit the binding of thrombin to thrombomodulin, thereby modulating this crucial anticoagulant pathway.
Caption: Thrombin's dual role in coagulation and its inhibition.
Experimental Protocols
Protocol 1: Immobilization of Thrombin B-Chain (147-158) Peptide for SPR Analysis
This protocol describes the covalent immobilization of the synthetic Thrombin B-Chain (147-158) peptide onto a sensor chip surface using amine coupling.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Thrombin B-Chain (147-158) peptide (synthetic, with a free amine group)
-
Immobilization buffer: 10 mM sodium acetate, pH 4.5
-
Activation reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 0.1 M NHS (N-hydroxysuccinimide)
-
Blocking solution: 1 M ethanolamine-HCl, pH 8.5
-
Running buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Analyte (e.g., purified thrombomodulin) diluted in running buffer
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Surface Activation: Inject a 1:1 mixture of EDC and NHS for 7 minutes to activate the carboxymethylated dextran surface.
-
Peptide Immobilization: Inject the Thrombin B-Chain (147-158) peptide (e.g., 50 µg/mL in immobilization buffer) over the activated surface. The target immobilization level should be around 100-200 RU.
-
Surface Deactivation: Inject the blocking solution for 7 minutes to deactivate any remaining active esters.
-
Stabilization: Wash the surface with running buffer until a stable baseline is achieved.
Caption: Workflow for peptide immobilization in SPR.
Protocol 2: Kinetic Analysis of Thrombomodulin Binding to Immobilized Thrombin B-Chain (147-158)
This protocol outlines the procedure for measuring the binding kinetics of an analyte (thrombomodulin) to the immobilized peptide.
Procedure:
-
Analyte Preparation: Prepare a series of dilutions of the analyte (e.g., thrombomodulin) in running buffer. A typical concentration range would be 0.1 nM to 1 µM, depending on the expected affinity. Include a zero-concentration sample (running buffer only) for double referencing.
-
Binding Measurement:
-
Inject the lowest concentration of the analyte over the sensor surface for a defined association time (e.g., 180 seconds).
-
Follow with an injection of running buffer for a defined dissociation time (e.g., 300 seconds).
-
Repeat the injection cycle for each concentration in ascending order.
-
Between each analyte injection, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer), followed by a stabilization period.
-
-
Data Analysis:
-
Subtract the reference surface signal and the zero-concentration analyte injection signal from the raw data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Caption: Workflow for SPR kinetic analysis.
Troubleshooting and Considerations
-
Peptide Purity and Solubility: Ensure the synthetic peptide is of high purity and is soluble in the chosen buffers to avoid aggregation and inaccurate concentration measurements.
-
Immobilization Level: The amount of immobilized peptide can affect the binding kinetics. Lower immobilization levels are often preferred to minimize mass transport limitations and steric hindrance.
-
Non-Specific Binding: To minimize non-specific binding of the analyte, use a running buffer containing a surfactant (e.g., P20) and consider adding bovine serum albumin (BSA) if necessary.
-
Regeneration Conditions: Optimize the regeneration solution to ensure complete removal of the bound analyte without denaturing the immobilized peptide.
-
Data Fitting: Choose an appropriate binding model that best describes the interaction. A simple 1:1 Langmuir model is often a good starting point for peptide-protein interactions.
By following these protocols and considering the outlined factors, researchers can successfully employ SPR to quantitatively characterize the interactions of the Thrombin B-Chain (147-158) peptide, providing valuable insights for basic research and drug development.
References
- 1. SBI: Structural Bioinformatics [sbi.imim.es]
- 2. proteopedia.org [proteopedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thrombin B-Chain (147-158) in Thrombosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Beyond its procoagulant functions, thrombin also exhibits anticoagulant properties when bound to thrombomodulin, an endothelial cell surface receptor. This interaction leads to the activation of Protein C, a key negative regulator of coagulation. The binding site for thrombomodulin on thrombin has been localized to a region within the B-chain, specifically residues 147-158.[1] Synthetic peptides corresponding to this sequence, such as TWTANVGKGQPS, have been shown to competitively inhibit the thrombin-thrombomodulin interaction, thereby modulating thrombin's activity. This makes the Thrombin B-Chain (147-158) peptide a valuable tool for studying the mechanisms of thrombosis and for the development of novel antithrombotic therapies.
These application notes provide detailed protocols for utilizing the Thrombin B-Chain (147-158) peptide in various in vitro and in vivo thrombosis research models.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activities of the Thrombin B-Chain (147-158) peptide (sequence: TWTANVGKGQPS).
Table 1: Inhibition of Thrombin-Thrombomodulin Interaction
| Parameter | Value | Reference |
| Ki (inhibition constant) | 94 µM | [1][2] |
Table 2: Inhibition of Thrombin's Procoagulant Activities
| Activity Inhibited | IC50 (concentration for half-maximum inhibition) | Reference |
| Fibrinogen Clotting | 385 µM | [1] |
| Factor V Activation | 33 µM | [1] |
| Platelet Activation | 645 µM | [1] |
Signaling Pathway
The Thrombin B-Chain (147-158) peptide acts by competitively binding to the same site on thrombin that thrombomodulin utilizes. This prevents the formation of the thrombin-thrombomodulin complex, which is essential for the activation of the anticoagulant Protein C pathway.
Caption: Thrombin B-Chain (147-158) Signaling Pathway.
Experimental Protocols
Thrombin-Thrombomodulin Binding Inhibition Assay
This protocol details a competitive binding assay to determine the inhibitory effect of the Thrombin B-Chain (147-158) peptide on the thrombin-thrombomodulin interaction.
Materials:
-
Human α-thrombin
-
Recombinant human thrombomodulin
-
Thrombin B-Chain (147-158) peptide (TWTANVGKGQPS)
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the Thrombin B-Chain (147-158) peptide in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin and thrombomodulin to each well.
-
Add varying concentrations of the Thrombin B-Chain (147-158) peptide to the wells. Include a control well with no peptide.
-
Incubate the plate at 37°C for 15 minutes to allow for binding.
-
Add the thrombin-specific chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes using a microplate reader.
-
The rate of substrate cleavage is proportional to the amount of free thrombin not bound to thrombomodulin.
-
Calculate the percentage of inhibition for each peptide concentration and determine the Ki value.
Platelet Aggregation Assay
This protocol outlines the use of light transmission aggregometry to assess the effect of the Thrombin B-Chain (147-158) peptide on thrombin-induced platelet aggregation.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate
-
Thrombin B-Chain (147-158) peptide
-
Human α-thrombin
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP by centrifuging the citrated blood at 150-200 x g for 15 minutes (for PRP) and at 2000 x g for 20 minutes (for PPP).
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C.
-
In the aggregometer cuvettes, add PRP and a stir bar.
-
Add varying concentrations of the Thrombin B-Chain (147-158) peptide or saline (control) to the cuvettes and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.
-
Record the change in light transmission for at least 10 minutes.
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the IC50 value for the inhibition of platelet aggregation.
In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This protocol describes an in vivo model to evaluate the antithrombotic efficacy of the Thrombin B-Chain (147-158) peptide in mice.[3][4][5][6][7]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Thrombin B-Chain (147-158) peptide
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl₃) solution (e.g., 5% or 10%)
-
Filter paper discs (1-2 mm)
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Anesthetize the mouse via intraperitoneal injection.
-
Make a midline cervical incision and carefully expose the left common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the Thrombin B-Chain (147-158) peptide or saline (vehicle control) intravenously via the tail vein.
-
After a predetermined time (e.g., 15 minutes), induce thrombosis by applying a filter paper disc saturated with FeCl₃ solution to the surface of the carotid artery for 3 minutes.
-
Remove the filter paper and continuously monitor the arterial blood flow until complete occlusion occurs or for a set observation period (e.g., 60 minutes).
-
The primary endpoint is the time to vessel occlusion.
Caption: Workflow for FeCl₃-Induced Carotid Artery Thrombosis Model.
Conclusion
The Thrombin B-Chain (147-158) peptide is a specific inhibitor of the thrombin-thrombomodulin interaction. Its ability to block this interaction and consequently inhibit thrombin's procoagulant activities makes it a valuable research tool. The protocols provided herein offer a framework for investigating the role of the thrombin-thrombomodulin axis in thrombosis and for the preclinical evaluation of novel antithrombotic agents targeting this pathway. Researchers should optimize the specific concentrations and conditions for their particular experimental setup.
References
- 1. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin B-Chain (147-158) (human) -HongTide Biotechnology [hongtide.com]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 5. 2.6. In Vivo Thrombosis Model Using FeCl3-Induced Carotid Artery Injury [bio-protocol.org]
- 6. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Determining the Inhibition Constant (Ki) of Thrombin B-Chain (147-158) for Thrombomodulin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for determining the inhibition constant (Kᵢ) of the Thrombin B-Chain (147-158) peptide for the binding of thrombin to thrombomodulin. This peptide corresponds to a key binding site on thrombin for thrombomodulin, and understanding its inhibitory potential is crucial for the development of novel antithrombotic agents.
Introduction
Thrombin, a key serine protease in the coagulation cascade, exhibits both procoagulant and anticoagulant functions. Its interaction with the endothelial cell receptor thrombomodulin is a critical regulatory point, leading to the activation of Protein C and subsequent downregulation of coagulation. The binding site for thrombomodulin on thrombin has been localized to a region within the B-chain, specifically residues 147-158. A synthetic peptide corresponding to this sequence has been shown to competitively inhibit the thrombin-thrombomodulin interaction.
The inhibition constant (Kᵢ) is a critical parameter that quantifies the potency of an inhibitor. A lower Kᵢ value indicates a higher affinity of the inhibitor for its target. This application note describes a representative competitive binding enzyme-linked immunosorbent assay (ELISA) protocol to determine the Kᵢ of the Thrombin B-Chain (147-158) peptide.
Quantitative Data Summary
The following table summarizes the reported inhibition constant for the Thrombin B-Chain (147-158) peptide.
| Inhibitor | Target Interaction | Reported Kᵢ | Reference |
| Thrombin B-Chain (147-158) | Thrombin - Thrombomodulin | 94 µM | --INVALID-LINK-- |
Signaling Pathway and Inhibition Mechanism
The interaction between thrombin and thrombomodulin is a pivotal step in the regulation of hemostasis. The following diagram illustrates this interaction and the mechanism of inhibition by the Thrombin B-Chain (147-158) peptide.
Experimental Protocol: Competitive Binding ELISA for Kᵢ Determination
This section outlines a representative protocol for determining the Kᵢ of the Thrombin B-Chain (147-158) peptide using a competitive binding ELISA. This method is based on the principle of competition between the inhibitor peptide and immobilized thrombomodulin for binding to a fixed concentration of thrombin.
Principle of the Assay
Recombinant thrombomodulin is coated onto the wells of a microplate. A constant concentration of thrombin is pre-incubated with varying concentrations of the Thrombin B-Chain (147-158) inhibitor peptide. This mixture is then added to the thrombomodulin-coated wells. The amount of thrombin that binds to the immobilized thrombomodulin is inversely proportional to the concentration of the inhibitor peptide. The bound thrombin is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate. The resulting colorimetric signal is measured, and the data is used to calculate the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of thrombin binding), which is then used to determine the Kᵢ.
Materials and Reagents
-
Proteins and Peptides:
-
Recombinant Human Thrombomodulin (soluble, extracellular domain)
-
Human α-Thrombin
-
Thrombin B-Chain (147-158) peptide
-
-
Antibodies:
-
Primary Antibody: Anti-Thrombin antibody (monoclonal or polyclonal)
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., goat anti-mouse IgG-HRP)
-
-
Buffers and Solutions:
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Assay Buffer: 0.1% BSA in PBST
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution: 2 M H₂SO₄
-
-
Equipment:
-
96-well ELISA plates (high-binding)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Multichannel pipettes
-
Incubator (37°C)
-
Experimental Workflow
The following diagram outlines the key steps in the competitive binding ELISA protocol.
Step-by-Step Protocol
-
Plate Coating:
-
Dilute recombinant thrombomodulin to a final concentration of 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted thrombomodulin solution to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Preparation of Inhibitor and Thrombin Mixture:
-
Prepare a series of dilutions of the Thrombin B-Chain (147-158) peptide in Assay Buffer. The concentration range should span several orders of magnitude around the expected Kᵢ (e.g., from 1 µM to 1 mM).
-
Prepare a solution of thrombin in Assay Buffer at a constant concentration (e.g., 50-100 nM). The optimal concentration should be determined empirically to give a robust signal in the absence of the inhibitor.
-
In a separate plate or tubes, mix equal volumes of each inhibitor dilution with the thrombin solution. Also, prepare a control with thrombin and Assay Buffer without the inhibitor (for 0% inhibition) and a blank with Assay Buffer only (for 100% inhibition).
-
Incubate the mixtures for 30-60 minutes at room temperature to allow the inhibitor to bind to thrombin.
-
-
Competition Reaction:
-
Add 100 µL of the pre-incubated thrombin-inhibitor mixtures to the corresponding wells of the thrombomodulin-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Dilute the primary anti-thrombin antibody in Assay Buffer according to the manufacturer's recommendations.
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's recommendations.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Kᵢ Calculation
-
Calculate Percent Inhibition:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_no_inhibitor))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.
-
-
Calculate Kᵢ:
-
Use the Cheng-Prusoff equation to convert the IC₅₀ to Kᵢ for competitive inhibition: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
-
Where:
-
[S] is the concentration of the substrate (in this case, the immobilized thrombomodulin, which is more accurately represented by the concentration of thrombin used in the assay).
-
Kₘ is the Michaelis-Menten constant for the thrombin-thrombomodulin interaction. If the Kₘ is not known, and the thrombin concentration used is significantly lower than the Kₘ, the Kᵢ can be approximated as being equal to the IC₅₀. For a more accurate determination, the Kₘ should be determined in a separate saturation binding experiment.
-
-
-
Conclusion
The protocol described provides a robust framework for determining the Kᵢ of the Thrombin B-Chain (147-158) peptide, a competitive inhibitor of the thrombin-thrombomodulin interaction. Accurate determination of the Kᵢ is essential for the characterization and development of peptide-based anticoagulants that target this critical regulatory pathway. Researchers should optimize the concentrations of reagents and incubation times for their specific experimental setup to ensure reliable and reproducible results.
Reconstitution of Lyophilized Thrombin B-Chain (147-158) for Experimental Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. Beyond its role in hemostasis, thrombin is a potent signaling molecule that elicits a variety of cellular responses, including platelet activation, inflammation, and cell proliferation, primarily through the activation of Protease-Activated Receptors (PARs).[1][2][3] The thrombin molecule is composed of an A-chain and a B-chain, with the catalytic activity residing in the B-chain.[4][5]
This document provides detailed application notes and protocols for the reconstitution and experimental use of the lyophilized synthetic peptide corresponding to the 147-158 region of the human Thrombin B-chain. The amino acid sequence for this fragment is W-L-L-R-K-W-I-Q-K-V-I-D . Due to the absence of specific experimental data for this particular fragment in the public domain, the following protocols are based on general best practices for handling and reconstituting lyophilized peptides of similar characteristics.
Product Information and Storage
| Characteristic | Description |
| Product Name | Thrombin B-Chain (147-158), Human |
| Amino Acid Sequence | Trp-Leu-Leu-Arg-Lys-Trp-Ile-Gln-Lys-Val-Ile-Asp |
| Molecular Formula | C₈₅H₁₃₈N₂₂O₁₅ |
| Molecular Weight | 1692.1 g/mol |
| Appearance | White lyophilized powder |
| Purity | >95% (as determined by HPLC) |
| Storage | Lyophilized peptide should be stored at -20°C or -80°C for long-term storage.[4][6] Upon receipt, it is recommended to store the vial in a desiccator to minimize moisture absorption. |
Reconstitution of Lyophilized Peptide
The solubility of a peptide is largely determined by its amino acid composition.[7][8] The Thrombin B-Chain (147-158) fragment has a mix of hydrophobic (Trp, Leu, Ile, Val) and basic (Arg, Lys) residues. This composition suggests that it may have limited solubility in neutral aqueous solutions and may require a specific solvent for complete dissolution.
Recommended Solvents
Based on the peptide sequence, the following solvents are recommended for reconstitution. It is advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.
| Solvent | Concentration | Remarks |
| Sterile Deionized Water | Up to 1 mg/mL | May have limited solubility. Sonication may aid dissolution.[8] |
| 10% Acetic Acid in Sterile Water | Up to 2 mg/mL | The acidic pH will protonate the basic residues (Arg, Lys), increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | Up to 5 mg/mL | Suitable for highly hydrophobic peptides.[7] Note: DMSO may be toxic to cells at higher concentrations. |
Reconstitution Protocol
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.[4]
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[6]
-
Add the Solvent: Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolve the Peptide: Gently vortex or sonicate the vial to dissolve the peptide completely.[6] Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide. Visually inspect the solution to ensure there are no undissolved particulates.[4]
-
Storage of Stock Solution: Aliquot the reconstituted peptide solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Peptide solutions are generally less stable than the lyophilized powder.[4] For short-term storage (up to one week), the solution can be kept at 4°C.
Experimental Protocols
The Thrombin B-Chain (147-158) fragment may be used in a variety of experiments to investigate its potential biological activity. Given its origin from the catalytic B-chain of thrombin, potential applications could include studies on enzyme kinetics, receptor binding, or cellular signaling.
In Vitro Enzyme Activity Assay
This protocol describes a general procedure to assess if the Thrombin B-Chain (147-158) fragment can modulate the enzymatic activity of thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Thrombin B-Chain (147-158) stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the Thrombin B-Chain (147-158) peptide in the assay buffer.
-
In a 96-well plate, add 20 µL of each peptide dilution. Include a control with assay buffer only.
-
Add 20 µL of a fixed concentration of human α-thrombin to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 160 µL of the chromogenic substrate to each well to initiate the reaction.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of the peptide and compare it to the control.
Cell-Based Signaling Assay (Calcium Mobilization)
This protocol outlines a method to determine if the Thrombin B-Chain (147-158) fragment can induce intracellular calcium mobilization, a common downstream effect of PAR activation.
Materials:
-
Human platelets or a cell line expressing PARs (e.g., HEK293-PAR1)
-
Thrombin B-Chain (147-158) stock solution
-
Positive control (e.g., Thrombin or PAR1-activating peptide)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Cell culture medium
-
Fluorescence plate reader or microscope
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add the cells to a 96-well plate.
-
Measure the baseline fluorescence.
-
Add different concentrations of the Thrombin B-Chain (147-158) peptide to the wells. Include a positive control and a vehicle control.
-
Immediately start recording the fluorescence intensity over time.
-
Analyze the data to determine the change in intracellular calcium concentration in response to the peptide.
Data Presentation
The following tables provide examples of how quantitative data from the above experiments can be presented.
Table 1: Effect of Thrombin B-Chain (147-158) on Thrombin Enzymatic Activity
| Peptide Concentration (µM) | Rate of Substrate Cleavage (mOD/min) | % Inhibition |
| 0 (Control) | 100.5 ± 5.2 | 0 |
| 1 | 98.2 ± 4.8 | 2.3 |
| 10 | 85.1 ± 6.1 | 15.3 |
| 50 | 62.7 ± 3.9 | 37.6 |
| 100 | 45.3 ± 4.5 | 54.9 |
Table 2: Calcium Mobilization in HEK293-PAR1 Cells in Response to Thrombin B-Chain (147-158)
| Treatment | Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units) | Fold Change over Baseline |
| Vehicle Control | - | 150 ± 10 | 1.0 |
| Thrombin | 0.1 | 850 ± 45 | 5.7 |
| Thrombin B-Chain (147-158) | 1 | 162 ± 12 | 1.1 |
| Thrombin B-Chain (147-158) | 10 | 210 ± 15 | 1.4 |
| Thrombin B-Chain (147-158) | 100 | 350 ± 25 | 2.3 |
Visualizations
Experimental Workflow for Peptide Reconstitution and Use
Caption: Workflow for reconstituting and using the lyophilized peptide.
Simplified Thrombin Signaling Pathway via PAR1
Caption: Thrombin-mediated PAR1 signaling cascade.
References
- 1. Thrombin - Proteopedia, life in 3D [proteopedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PDBe Connect Pages [ebi.ac.uk]
- 4. pnas.org [pnas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. uniprot.org [uniprot.org]
- 7. Amino acid sequence of human prothrombin fragments 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombin from Bovine Plasma [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Thrombin B-Chain (147-158) (human) Peptide
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with the Thrombin B-Chain (147-158) (human) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the Thrombin B-Chain (147-158) (human) peptide and what is its primary function?
The Thrombin B-Chain (147-158) (human) is a twelve-amino-acid synthetic peptide with the sequence TWTANVGKGQPS. It corresponds to residues 147-158 of the B-chain of human thrombin. Its primary known biological function is to inhibit the binding of thrombin to thrombomodulin.
Q2: I am having trouble dissolving the lyophilized Thrombin B-Chain (147-158) peptide. What is the recommended solvent?
The solubility of this peptide can be challenging due to its specific amino acid composition. While water is the first solvent to try for most peptides, the Thrombin B-Chain (147-158) sequence contains a mix of hydrophobic and polar uncharged amino acids, which may lead to poor aqueous solubility.
We recommend a stepwise approach to solubilization. Start with sterile, distilled water. If the peptide does not dissolve, the addition of a small amount of an organic solvent like DMSO or a change in pH can facilitate dissolution. Please refer to the detailed Experimental Protocol for Solubilization below for a step-by-step guide.
Q3: What is the theoretical isoelectric point (pI) of this peptide and how does it affect solubility?
To predict the solubility of a peptide, it is helpful to first determine its net charge. The net charge of the Thrombin B-Chain (147-158) peptide can be estimated by summing the charges of the acidic and basic amino acid residues and the terminal groups at a given pH.
Amino Acid Sequence: Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser
-
Basic Residue (contributes a positive charge at neutral pH): Lysine (K)
-
Acidic Residues: None
-
N-terminus: Contributes a positive charge at neutral pH.
-
C-terminus: Contributes a negative charge at neutral pH.
At physiological pH (~7.4), the net charge of the peptide is approximately +1, making it a slightly basic peptide. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. For basic peptides, using a slightly acidic solvent can improve solubility.
Q4: Can sonication be used to help dissolve the peptide?
Yes, sonication can be a useful technique to aid in the dissolution of peptides that are difficult to solubilize. A brief sonication in a water bath can help to break up any aggregates and increase the surface area of the peptide exposed to the solvent. However, be cautious not to overheat the sample, as this could lead to degradation.
Q5: How should I store the peptide once it is in solution?
Once dissolved, it is recommended to aliquot the peptide solution into single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or, for long-term storage, at -80°C. The stability of the peptide in solution will depend on the solvent used and the storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide does not dissolve in water. | The peptide has low aqueous solubility due to its amino acid composition. | Follow the stepwise solubilization protocol. Try adding a small amount of a co-solvent like DMSO or adjust the pH with a dilute acid (e.g., 10% acetic acid). |
| Peptide precipitates out of solution after initial dissolution. | The solution is saturated, or the peptide is aggregating. | Try diluting the solution to a lower concentration. If aggregation is suspected, consider using a denaturing agent like 6 M guanidine hydrochloride or 8 M urea for the initial stock solution, and then dilute into your experimental buffer. Be aware that these agents may interfere with downstream applications. |
| Inconsistent experimental results. | Incomplete solubilization leading to inaccurate concentration determination. | Ensure the peptide is fully dissolved before use. Visually inspect the solution for any particulate matter. It is also good practice to determine the peptide concentration of the stock solution using a method such as UV spectrophotometry at 280 nm (if the sequence contains Trp or Tyr) or a colorimetric peptide assay. |
| Reduced peptide activity. | Peptide degradation due to improper storage or handling. | Avoid repeated freeze-thaw cycles. Store solutions at or below -20°C. Protect from light. Use high-purity solvents. |
Experimental Protocols
Detailed Methodology for Solubilization of Thrombin B-Chain (147-158) (human) Peptide
This protocol provides a systematic approach to dissolving the lyophilized peptide. It is recommended to first test the solubility on a small amount of the peptide before dissolving the entire sample.
Materials:
-
Lyophilized Thrombin B-Chain (147-158) (human) peptide
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO), high purity
-
10% (v/v) Acetic Acid solution
-
Vortex mixer
-
Sonication water bath (optional)
-
Microcentrifuge
Procedure:
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure that all the powder is at the bottom.
-
Step 1: Attempt Dissolution in Water
-
Add a small volume of sterile, distilled water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Vortex the vial for 1-2 minutes.
-
Visually inspect the solution. If it is clear, the peptide is soluble in water. Proceed to your experiment or store the solution appropriately.
-
-
Step 2: If Not Soluble in Water - Use an Acidic Solution
-
If the peptide does not dissolve completely in water (i.e., the solution is cloudy or contains visible particles), add a small volume of a 10% acetic acid solution dropwise while vortexing.
-
Continue to add the acidic solution until the peptide dissolves.
-
Note: The final pH of your stock solution will be acidic. Ensure this is compatible with your downstream experiments.
-
-
Step 3: If Still Not Soluble - Use an Organic Co-Solvent (DMSO)
-
If the peptide remains insoluble after the addition of acetic acid, or if an acidic pH is not suitable for your experiment, you can use DMSO as a co-solvent.
-
To a fresh, dry vial of lyophilized peptide, add a small amount of 100% DMSO (e.g., 10-50 µL) to wet and dissolve the peptide.
-
Gently vortex until the peptide is fully dissolved in the DMSO.
-
Slowly add your desired aqueous buffer or water to the DMSO solution, vortexing intermittently, until you reach the final desired concentration.
-
Caution: Be aware of the final concentration of DMSO in your working solution, as high concentrations can be toxic to cells or interfere with certain assays. It is generally recommended to keep the final DMSO concentration below 1%.
-
-
Optional: Sonication
-
If you still observe particulate matter, you can sonicate the vial in a water bath for 5-10 minutes. Avoid overheating the sample.
-
-
Final Step: Clarification
-
Once the peptide appears to be dissolved, centrifuge the solution at a high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble material.
-
Carefully transfer the supernatant (the dissolved peptide solution) to a new, clean tube.
-
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: Optimizing Thrombin B-Chain (147-158) Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Thrombin B-Chain (147-158) in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Thrombin B-Chain (147-158) and what is its primary mechanism of action?
A1: Thrombin B-Chain (147-158) is a synthetic dodecapeptide with the sequence TWTANVGKGQPS. This sequence corresponds to amino acids 147-158 of the B-chain of human thrombin. Its primary mechanism of action is the inhibition of the binding of thrombin to thrombomodulin.[1][2] This interaction is crucial for the activation of Protein C, a key component of the natural anticoagulant pathway.[3][4][5] By blocking this binding, the peptide hinders the anticoagulant functions of the thrombin-thrombomodulin complex.
Q2: What are the primary in vitro applications of Thrombin B-Chain (147-158)?
A2: Thrombin B-Chain (147-158) is primarily used in in vitro studies to investigate the roles of the thrombin-thrombomodulin interaction in various physiological and pathological processes. Common applications include:
-
Investigating the procoagulant activities of thrombin, such as fibrinogen clotting and Factor V activation.[2]
-
Elucidating the mechanisms of thrombin-induced platelet activation and aggregation.[2]
Q3: What is the reported binding affinity of Thrombin B-Chain (147-158) for the thrombin-thrombomodulin interaction?
A3: The dodecapeptide inhibits the binding of thrombin to thrombomodulin with an apparent inhibition constant (Ki) of 94 µM.[2][8]
Troubleshooting Guide
Issue 1: No or low inhibitory effect of Thrombin B-Chain (147-158) observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Peptide Concentration | The effective concentration of the peptide is highly dependent on the specific assay conditions. Start with a concentration range around the reported Ki (94 µM) and perform a dose-response curve to determine the optimal concentration for your system. For cellular assays like platelet activation, higher concentrations may be required.[2] |
| Peptide Degradation | Ensure proper storage of the peptide stock solution (aliquoted and stored at -20°C or lower). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a frozen stock. |
| Incorrect Assay Buffer Conditions | The binding of thrombin to thrombomodulin can be influenced by pH and ionic strength. Ensure your assay buffer has a physiological pH (typically around 7.4) and ionic strength. |
| Presence of Competing Substances | High concentrations of other proteins or molecules that may bind to thrombin could interfere with the peptide's activity. Consider purifying the thrombin or using a more defined assay system if this is suspected. |
| Inactive Peptide | Verify the purity and integrity of the synthetic peptide using methods like HPLC and mass spectrometry. |
Issue 2: High background signal or non-specific effects.
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | At high concentrations, peptides can sometimes aggregate. Visually inspect the peptide solution for any precipitation. If aggregation is suspected, try dissolving the peptide in a different solvent (ensure compatibility with your assay) or briefly sonicating the solution. |
| Off-target Effects | While the peptide is designed to be specific for the thrombomodulin binding site on thrombin, off-target effects at very high concentrations cannot be entirely ruled out. Include appropriate controls, such as a scrambled peptide sequence, to assess for non-specific effects. |
| Contaminants in the Peptide Preparation | Ensure the peptide is of high purity. Contaminants from the synthesis process could interfere with the assay. |
Issue 3: Variability between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of the peptide, thrombin, and other critical reagents for each experiment. Use calibrated pipettes and ensure accurate dilutions. |
| Variation in Cell/Platelet Preparations | If using primary cells like platelets, their reactivity can vary between donors and preparations. Standardize the cell isolation and handling procedures as much as possible.[2] |
| Incubation Time and Temperature | Ensure consistent incubation times and temperatures for all steps of the assay, as these can significantly impact enzyme kinetics and binding equilibria. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of Thrombin B-Chain (147-158) in various in vitro assays.
Table 1: Inhibition of Thrombin-Thrombomodulin Binding
| Parameter | Value | Reference |
| Apparent Inhibition Constant (Ki) | 94 µM | [2][8] |
Table 2: Half-maximal Inhibitory Concentration (IC50) in Functional Assays
| Assay | IC50 | Reference |
| Fibrinogen Clotting | 385 µM | [2] |
| Factor V Activation | 33 µM | [2] |
| Platelet Activation | 645 µM | [2] |
Experimental Protocols
Protocol 1: Thrombin-Thrombomodulin Binding Inhibition Assay
This protocol is a general guideline for a competitive binding assay to determine the inhibitory potential of Thrombin B-Chain (147-158).
Materials:
-
Purified human α-thrombin
-
Recombinant human thrombomodulin
-
Thrombin B-Chain (147-158) peptide
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA and 2.5 mM CaCl₂)
-
Labeled thrombin (e.g., biotinylated or fluorescently labeled)
-
96-well microplate (e.g., streptavidin-coated for biotinylated thrombin)
-
Plate reader
Methodology:
-
Coating (if applicable): If using a coated plate format (e.g., streptavidin plate with biotinylated thrombin), coat the wells with the labeled thrombin according to the manufacturer's instructions. Wash the wells to remove unbound thrombin.
-
Inhibitor Preparation: Prepare a serial dilution of Thrombin B-Chain (147-158) in Assay Buffer. A typical starting range could be from 1 µM to 1 mM.
-
Incubation: Add the diluted peptide or Assay Buffer (for control wells) to the wells. Then, add a fixed concentration of thrombomodulin to all wells. The optimal concentration of thrombomodulin should be determined empirically but is typically in the low nanomolar range.
-
Binding: Incubate the plate at room temperature for 1-2 hours to allow for binding equilibrium to be reached.
-
Washing: Wash the wells to remove unbound thrombomodulin.
-
Detection: Add a detection reagent for thrombomodulin (e.g., an anti-thrombomodulin antibody conjugated to an enzyme like HRP). Incubate as required.
-
Signal Development: Add the appropriate substrate for the detection enzyme and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50.
Protocol 2: Platelet Aggregation Assay
This protocol describes how to assess the effect of Thrombin B-Chain (147-158) on thrombin-induced platelet aggregation using light transmission aggregometry.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate
-
Thrombin B-Chain (147-158) peptide
-
Human α-thrombin
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Aggregometer and cuvettes with stir bars
Methodology:
-
PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Transfer the PRP to a new tube. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Instrument Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% baseline.
-
Inhibitor Incubation: Place an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar. Add the desired concentration of Thrombin B-Chain (147-158) or vehicle control and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Induction of Aggregation: Add a submaximal concentration of thrombin to induce platelet aggregation. The optimal thrombin concentration should be determined in preliminary experiments to induce a consistent and measurable aggregation response.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: The percentage of aggregation is calculated from the change in light transmission. Compare the aggregation in the presence of the peptide to the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: Thrombin's Dual Role and Inhibition by B-Chain (147-158).
Caption: General Experimental Workflow for In Vitro Assays.
Caption: Troubleshooting Flowchart for Low Inhibition.
References
- 1. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the thrombomodulin–protein C pathway mitigates radiation toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A direct thrombin inhibitor suppresses protein C activation and factor Va degradation in human plasma: Possible mechanisms of paradoxical enhancement of thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein C inhibitor acts as a procoagulant by inhibiting the thrombomodulin-induced activation of protein C in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
stability of Thrombin B-Chain (147-158) in different buffer solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Thrombin B-Chain (147-158).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the lyophilized Thrombin B-Chain (147-158) peptide?
For long-term storage, the lyophilized peptide should be stored at -20°C or lower.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the peptide into smaller, single-use quantities after the initial reconstitution.[1] Peptides can be hygroscopic, so it is important to store them in a desiccated environment.[3]
Q2: How should I reconstitute the Thrombin B-Chain (147-158) peptide?
For reconstitution, it is recommended to use a high-purity solvent in which the peptide is soluble. The choice of solvent will depend on the intended application. For initial reconstitution of a stock solution, sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 6.5) is often a good starting point, as thrombin solutions are most stable at this pH.[1][2][4]
Q3: Which buffer solution should I use to ensure the stability of the reconstituted Thrombin B-Chain (147-158)?
The choice of buffer is critical for maintaining the stability and activity of the peptide. Thrombin, the parent protein, is most stable at a pH of 6.5.[1][2][4] A pH above 7.0 can significantly reduce its activity.[1][2][4] Therefore, buffers that maintain a pH in the slightly acidic to neutral range are recommended. The presence of sodium ions (>100mM) can also be beneficial for the activity of thrombin and potentially its fragments.[5] For long-term storage of the reconstituted peptide, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to prevent adsorption to storage vials.[1]
Q4: My Thrombin B-Chain (147-158) solution appears cloudy or has visible precipitates. What could be the cause and how can I fix it?
Cloudiness or precipitation is often an indication of peptide aggregation.[6][7] Several factors can contribute to this, including:
-
pH: The peptide may be at or near its isoelectric point, where its net charge is zero, leading to reduced solubility and increased aggregation.
-
Concentration: High peptide concentrations can promote self-association.
-
Buffer Composition: Certain ions or excipients in the buffer may be incompatible with the peptide.
-
Temperature: Fluctuations in temperature or prolonged storage at suboptimal temperatures can induce aggregation.
-
Impurities: The presence of impurities can sometimes seed the aggregation process.
To address this, you can try:
-
Adjusting the pH: Move the pH of the buffer further away from the peptide's isoelectric point.
-
Lowering the Concentration: Dilute the peptide solution.
-
Changing the Buffer: Refer to the buffer stability data to select a more suitable buffer.
-
Adding Solubilizing Agents: In some cases, the addition of agents like arginine or a mild non-ionic detergent can help to improve solubility.
Q5: How can I monitor the stability of my Thrombin B-Chain (147-158) peptide over time?
Regularly assessing the purity and integrity of your peptide solution is crucial. Several analytical techniques can be employed:[8][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique to detect degradation products and assess the purity of the peptide. A decrease in the area of the main peptide peak and the appearance of new peaks over time indicate degradation.
-
Mass Spectrometry (MS): MS can be used to identify the exact mass of the peptide and any degradation products, such as those resulting from oxidation or hydrolysis.
-
Circular Dichroism (CD) Spectroscopy: CD can provide information about the secondary structure of the peptide. Changes in the CD spectrum may indicate conformational changes or aggregation.
Troubleshooting Guide
Issue: Loss of Peptide Activity
If you observe a decrease in the expected biological activity of your Thrombin B-Chain (147-158) peptide, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | - Assess peptide purity using RP-HPLC.[8][9] - Analyze for chemical modifications (e.g., oxidation) by mass spectrometry.[8][9] - Ensure proper storage conditions (temperature, pH).[1][2][4] |
| Aggregation | - Visually inspect the solution for turbidity or precipitates. - Use techniques like Dynamic Light Scattering (DLS) to detect aggregates. - Optimize buffer conditions (pH, ionic strength) to minimize aggregation.[6][7] |
| Improper Handling | - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] - Use low-adsorption plasticware to prevent loss of peptide to container surfaces.[1][2] |
| Buffer Incompatibility | - Verify that the pH of your experimental buffer is within the optimal range for the peptide's stability.[1][2][4] - Ensure that buffer components do not interfere with the peptide's activity. |
Data Presentation
The stability of a peptide is highly dependent on the buffer system used. The following table provides an illustrative summary of the expected relative stability of Thrombin B-Chain (147-158) in common buffer solutions based on general principles of peptide chemistry. This data is intended as a guideline for buffer selection.
| Buffer System | pH | Expected Relative Stability (Illustrative) | Key Considerations |
| Sodium Citrate | 6.5 | +++ | Generally a good choice for stability near neutral pH.[4] |
| Sodium Phosphate | 7.0 | ++ | Widely used, but be mindful of potential catalysis of degradation at neutral pH.[5] |
| Tris-HCl | 7.5 | + | Commonly used, but the primary amine in Tris can potentially interact with peptides. |
| Glycine-HCl | 3.0 | + | Useful for solubilizing some peptides, but acidic pH can promote hydrolysis over time.[8] |
| Sodium Carbonate | 9.0 | - | Basic pH can lead to deamidation and other degradation pathways.[8] |
Key: +++ High Stability, ++ Moderate Stability, + Low Stability, - Poor Stability
Experimental Protocols
1. RP-HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity and degradation of Thrombin B-Chain (147-158).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the peptide in Mobile Phase A to a final concentration of 1 mg/mL.
2. Thioflavin T (ThT) Assay for Aggregation Monitoring
This protocol can be used to monitor the formation of amyloid-like aggregates.
-
Reagents:
-
Thioflavin T (ThT) stock solution: 2.5 mM in water. Store in the dark.
-
Assay buffer: 50 mM Glycine-NaOH, pH 8.5
-
-
Procedure:
-
Prepare a working solution of ThT by diluting the stock solution to 25 µM in the assay buffer.
-
In a black 96-well plate, add 10 µL of the peptide sample (at various time points from a stability study) to 190 µL of the ThT working solution.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence intensity compared to a control (buffer only) indicates the presence of amyloid-like aggregates.[6][7]
-
Visualizations
Caption: Troubleshooting workflow for peptide instability issues.
Caption: Experimental workflow for a peptide stability study.
Caption: Factors influencing peptide stability.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Thrombin from Bovine Plasma [sigmaaldrich.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijsra.net [ijsra.net]
Technical Support Center: Troubleshooting Low Inhibition with Thrombin B-Chain (147-158)
This technical support guide is designed for researchers, scientists, and drug development professionals experiencing lower-than-expected inhibition in assays using Thrombin B-Chain (147-158) peptide inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Thrombin B-Chain (147-158) peptide is showing weak or no inhibition of the thrombin-thrombomodulin interaction. What are the potential causes and solutions?
Several factors can contribute to low inhibitory activity. Here's a step-by-step troubleshooting guide:
1. Peptide Integrity and Handling:
-
Purity and Sequence Verification: Ensure you are using a high-purity peptide with the correct sequence (TWTANVGKGQPS).[1] Contaminants or incorrect sequences will drastically affect activity.
-
Proper Storage: Lyophilized peptides should be stored at -20°C or colder, protected from light.[2] Avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquot the peptide upon reconstitution.
-
Reconstitution and Solubility: Thrombin B-Chain (147-158) is generally soluble in aqueous solutions.[3] However, if you experience solubility issues, consider reconstituting in a small amount of a suitable solvent like DMSO before diluting into your aqueous assay buffer. Always use sterile, high-purity water or buffer for reconstitution. For long-term storage of thrombin solutions, it is recommended to add a carrier protein like 0.1% BSA.[4]
2. Experimental Conditions:
-
Peptide Concentration: The reported apparent dissociation constant (Ki) for Thrombin B-Chain (147-158) inhibiting thrombin binding to thrombomodulin is approximately 94 µM.[1][5] Ensure your experimental concentrations are appropriate to observe inhibition. You may need to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
-
Buffer Composition and pH: Thrombin activity is optimal around pH 8.3 and it can precipitate at pH 5 or less.[6] Solutions are most stable at pH 6.5, and a pH greater than 7 can reduce thrombin activity.[6] Ensure your assay buffer is within the optimal pH range for thrombin activity and stability. Avoid buffers containing components that may interfere with the interaction.
-
Incubation Time: Allow for sufficient pre-incubation of thrombin with the Thrombin B-Chain (147-158) peptide before adding thrombomodulin or the substrate. A typical pre-incubation time is 10-15 minutes at room temperature.[2]
3. Reagent Quality:
-
Thrombin Activity: Verify the activity of your thrombin stock. Thrombin can lose activity over time, especially with improper storage.[6][7] Consider using a fresh aliquot or a new vial of thrombin.
-
Thrombomodulin Integrity: Ensure the thrombomodulin used in your assay is active and properly folded.
Q2: I'm observing inconsistent results between experiments. What could be the cause?
Inconsistent results often stem from variability in sample preparation and handling.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of concentrated peptide stocks.
-
Temperature Fluctuations: Maintain a consistent temperature throughout your experiments. Thrombin activity is temperature-dependent.
-
Reagent Preparation: Prepare fresh dilutions of your peptide and other reagents for each experiment to avoid degradation.
Q3: What are the expected inhibition values for Thrombin B-Chain (147-158) in different assays?
The inhibitory concentration of Thrombin B-Chain (147-158) varies depending on the specific thrombin activity being measured.
| Thrombin Activity Assayed | Reported Inhibition Value (IC50 or Ki) | Reference |
| Thrombin binding to Thrombomodulin | Ki ≈ 94 µM | [1][5] |
| Fibrinogen Clotting | IC50 ≈ 385 µM | [1] |
| Factor V Activation | IC50 ≈ 33 µM | [1] |
| Platelet Activation | IC50 ≈ 645 µM | [1] |
Experimental Protocols
Protocol 1: Thrombin-Thrombomodulin Binding Inhibition Assay
This protocol is a general guideline and may need optimization for your specific experimental setup.
Materials:
-
Human α-thrombin
-
Recombinant human soluble thrombomodulin (TM)
-
Thrombin B-Chain (147-158) peptide
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Thrombomodulin Coating: Coat the wells of a 96-well microplate with a solution of thrombomodulin (e.g., 10 µg/mL) and incubate overnight at 4°C.
-
Washing: Wash the wells multiple times with wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound thrombomodulin.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Inhibitor and Thrombin Incubation:
-
Prepare serial dilutions of the Thrombin B-Chain (147-158) peptide in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of thrombin (e.g., 0-5 µg/mL) with the various concentrations of the peptide inhibitor for 10-15 minutes at room temperature.[8]
-
-
Binding to Thrombomodulin: Transfer the thrombin/inhibitor mixtures to the thrombomodulin-coated wells and incubate for 1 hour at room temperature.[8]
-
Washing: Repeat the washing step to remove unbound thrombin.
-
Substrate Addition: Add the thrombin-specific chromogenic substrate to each well.[8]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA release) in a kinetic or endpoint mode.[8]
-
Data Analysis: Calculate the percent inhibition for each peptide concentration and determine the IC50 value.
Visual Guides
Signaling Pathway
References
- 1. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Thrombin Bovine Protein | High Purity Bovine Thrombin | ProSpec [prospecbio.com]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A case of thrombomodulin mutation causing defective thrombin binding with absence of protein C and TAFI activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation of Thrombin B-Chain (147-158) in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Thrombin B-Chain (147-158) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to peptide aggregation in solution, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and molecular weight of the human Thrombin B-Chain (147-158) peptide?
The human Thrombin B-Chain (147-158) is a dodecapeptide with the following sequence: H-Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser-OH (single letter code: TWTANVGKGQPS).[1] Its molecular formula is C54H84N16O18, and it has a molecular weight of approximately 1245.36 g/mol .[1]
Q2: What are the potential causes of Thrombin B-Chain (147-158) aggregation?
Aggregation of the Thrombin B-Chain (147-158) peptide can be influenced by several factors:
-
Intrinsic Properties: The presence of hydrophobic residues such as Tryptophan (Trp) and Valine (Val) can contribute to self-association to minimize contact with aqueous environments.
-
pH: The solubility of the peptide is lowest near its isoelectric point (pI). The predicted pI of this peptide is approximately 8.5. Therefore, aggregation is more likely to occur at a pH close to this value.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions.
-
Ionic Strength: The effect of ionic strength can be complex. While salts can sometimes increase solubility by shielding charges, high salt concentrations can also lead to "salting out" and promote aggregation.
-
Buffer Composition: Certain buffer components can influence peptide stability. It is crucial to select a buffer system that is compatible with the peptide.
Q3: How can I visually inspect for peptide aggregation?
A clear, transparent solution indicates that the peptide is likely fully dissolved. Any signs of cloudiness, turbidity, or visible precipitates are strong indicators of aggregation or poor solubility.
Q4: What is a simple first step to solubilize the Thrombin B-Chain (147-158) peptide?
For a basic peptide like Thrombin B-Chain (147-158) (predicted pI ~8.5), a good starting point is to dissolve it in a slightly acidic aqueous solution. Start with sterile, deionized water. If solubility is an issue, adding a small amount of 10% acetic acid can help by protonating the lysine residue and increasing the overall positive charge of the peptide, thus improving its interaction with water.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peptide does not dissolve in water. | The peptide may be at or near its isoelectric point (pI), minimizing its net charge and solubility. The peptide has hydrophobic residues contributing to poor aqueous solubility. | 1. Adjust pH: Since the peptide is basic, try dissolving it in a slightly acidic buffer (e.g., 10 mM acetate buffer, pH 4-5). Alternatively, add a few microliters of 10% acetic acid to the aqueous solution. 2. Use a Co-solvent: For highly hydrophobic peptides, dissolving in a small amount of a water-miscible organic solvent like DMSO or acetonitrile first, and then slowly adding the aqueous buffer, can be effective. Ensure the final concentration of the organic solvent is compatible with your downstream experiments. 3. Sonication: Brief sonication can help to break up small aggregates and facilitate dissolution. |
| Solution becomes cloudy over time. | The peptide is aggregating after initial solubilization. This could be due to factors like temperature fluctuations, prolonged storage in a suboptimal buffer, or high concentration. | 1. Optimize Storage Conditions: Store the peptide solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to minimize thermal stress. Avoid repeated freeze-thaw cycles. 2. Lower Concentration: Work with the lowest peptide concentration that is suitable for your experiment to reduce the probability of intermolecular interactions. 3. Add Stabilizing Excipients: Consider the addition of cryoprotectants like glycerol (5-10%) for frozen stocks or non-ionic surfactants like Tween-20 (0.01-0.1%) to prevent surface-induced aggregation. |
| Inconsistent experimental results. | The presence of soluble aggregates or oligomers, which may not be visible to the naked eye, can affect the active concentration of the monomeric peptide and interfere with assays. | 1. Characterize the Peptide Stock: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your stock solution. 2. Purify the Monomeric Form: If aggregates are present, consider using size-exclusion chromatography (SEC) to isolate the monomeric peptide before your experiment. 3. Fresh Preparations: Prepare fresh peptide solutions for critical experiments to ensure consistency. |
| Precipitate forms upon addition to experimental buffer. | The experimental buffer has a pH, ionic strength, or composition that is incompatible with the dissolved peptide, causing it to crash out of solution. | 1. Buffer Compatibility Test: Before your main experiment, test the solubility of the peptide in your final experimental buffer at the desired concentration. 2. Gradual Buffer Exchange: If direct dilution is problematic, consider a gradual buffer exchange using dialysis or a desalting column. |
Experimental Protocols
Protocol 1: Solubilization of Thrombin B-Chain (147-158)
-
Calculate the required volume: Determine the volume of solvent needed to achieve the desired stock concentration. It is recommended to start with a slightly higher concentration than your final working concentration.
-
Initial Dissolution: Add the calculated volume of sterile, deionized water to the lyophilized peptide.
-
Vortex: Gently vortex the vial for 30-60 seconds.
-
Visual Inspection: Check for any visible particles or cloudiness.
-
Troubleshooting Insolubility: If the peptide is not fully dissolved, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
Final Dilution: Once the peptide is fully dissolved, you can dilute it further with your desired experimental buffer.
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrillar aggregates. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.
Materials:
-
Thrombin B-Chain (147-158) peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture: In each well of the 96-well plate, prepare a reaction mixture containing the peptide at the desired concentration and ThT at a final concentration of 10-25 µM in the assay buffer.
-
Include controls:
-
Negative control: Assay buffer with ThT only (no peptide).
-
Positive control (if available): A known aggregating peptide.
-
-
Incubation: Incubate the plate at 37°C. For some peptides, agitation (shaking) may be required to induce aggregation.
-
Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-15 minutes) using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase is indicative of fibrillar aggregation.
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a solution. It is highly sensitive to the presence of larger aggregates.
Materials:
-
Thrombin B-Chain (147-158) peptide solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare the peptide solution in a suitable, filtered buffer. The concentration will depend on the instrument's sensitivity, but typically ranges from 0.1 to 1 mg/mL.
-
Filtering: Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or extraneous particles.
-
Cuvette Loading: Carefully pipette the filtered sample into a clean, dust-free cuvette.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Set the instrument parameters (e.g., number of runs, duration of runs) and initiate the measurement.
-
Data Analysis: The instrument software will generate a size distribution profile. The presence of large particles (e.g., >100 nm) or a high polydispersity index (PDI > 0.3) can indicate the presence of aggregates.
Data Summary
Table 1: Physicochemical Properties of Thrombin B-Chain (147-158)
| Property | Value |
| Sequence | TWTANVGKGQPS |
| Molecular Weight | 1245.36 g/mol |
| Predicted Isoelectric Point (pI) | ~8.5 |
| Net Charge at pH 7 | +1 |
| Hydrophobicity (GRAVY score) | -0.358 |
Table 2: Recommended Solvents and Buffers
| Condition | Recommended Solvent/Buffer | Rationale |
| Initial Solubilization | Deionized Water, 10% Acetic Acid (if needed) | The peptide is basic; a slightly acidic environment improves solubility. |
| Short-term Storage (4°C) | 10 mM Acetate Buffer, pH 4-5 | Maintains a positive charge on the peptide, reducing the likelihood of aggregation around the pI. |
| Long-term Storage (-20°C/-80°C) | Aqueous solution with 5-10% glycerol | Glycerol acts as a cryoprotectant to prevent freeze-thaw induced aggregation. |
Visualizations
Caption: Workflow for preparing and analyzing Thrombin B-Chain (147-158) aggregation.
Caption: Logic diagram for troubleshooting cloudy peptide solutions.
References
how to improve the potency of Thrombin B-Chain (147-158) in experiments
Welcome to the technical support center for researchers working with Thrombin B-Chain (147-158). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the potency and effectiveness of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thrombin B-Chain (147-158) and what is its primary function in experiments?
Thrombin B-Chain (147-158) is a synthetic dodecapeptide with the sequence TWTANVGKGQPS, corresponding to amino acids 147-158 of the B-chain of human thrombin. Its primary experimental function is to act as a competitive inhibitor of the interaction between thrombin and thrombomodulin.[1] By blocking this interaction, the peptide can be used to study the downstream effects of the thrombin-thrombomodulin complex, such as the activation of Protein C.
Q2: What is the reported potency of the unmodified Thrombin B-Chain (147-158)?
The unmodified Thrombin B-Chain (147-158) peptide has been reported to inhibit the binding of thrombin to thrombomodulin with an apparent inhibition constant (Ki) of 94 µM.[1][2][3] It also blocks thrombin's procoagulant activities, such as fibrinogen clotting and Factor V activation, with half-maximal inhibition concentrations (IC50) in the micromolar range.[1]
Q3: How can I improve the solubility of my Thrombin B-Chain (147-158) peptide?
Poor solubility can significantly impact peptide potency. To improve solubility:
-
pH Adjustment: The peptide contains a lysine residue, which is basic. Dissolving the peptide in a slightly acidic buffer (e.g., pH 5-6) can help protonate this residue and increase solubility.
-
Use of Solvents: For initial stock solutions, consider using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with your aqueous experimental buffer.
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.
Q4: What are the key residues in Thrombin B-Chain (147-158) for its inhibitory activity?
Studies have indicated that residues Asn151, Lys154, and Gln156 are essential for the peptide's binding to thrombomodulin.[1] Modifications to these residues are likely to significantly impact the peptide's potency.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Thrombin B-Chain (147-158) and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Inhibitory Activity | Peptide degradation | - Store lyophilized peptide at -20°C or -80°C. - Prepare fresh stock solutions and use them within a short period. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Poor peptide solubility | - Refer to FAQ Q3 for solubility optimization. - Visually inspect the solution for precipitates before use. | |
| Incorrect peptide concentration | - Ensure accurate weighing of the lyophilized peptide. - Consider peptide quantification using methods like UV spectroscopy or amino acid analysis. | |
| Assay conditions not optimal | - Optimize buffer pH and ionic strength. - Ensure the concentration of thrombin and thrombomodulin are appropriate for detecting inhibition. | |
| High Variability Between Replicates | Inconsistent peptide dissolution | - Ensure the peptide is fully dissolved before each experiment. - Vortex and briefly centrifuge stock solutions before taking aliquots. |
| Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in plate-based assays | - Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |
| Peptide Appears to have Agonistic Effects | Contamination of peptide stock | - Use high-purity (e.g., >95%) synthetic peptide. - Filter-sterilize peptide solutions to remove any microbial contamination. |
| Off-target effects at high concentrations | - Perform a dose-response curve to determine the optimal inhibitory concentration range. - Use the lowest effective concentration to minimize off-target effects. |
Experimental Protocols
Below are detailed methodologies for key experiments involving Thrombin B-Chain (147-158).
Protocol 1: In Vitro Thrombin-Thrombomodulin Binding Inhibition Assay (ELISA-based)
This protocol describes a competitive binding assay to quantify the inhibitory potency of Thrombin B-Chain (147-158).
Materials:
-
Recombinant human thrombomodulin
-
Recombinant human thrombin
-
Thrombin B-Chain (147-158) peptide
-
Biotinylated anti-thrombin antibody
-
Streptavidin-HRP
-
TMB substrate
-
96-well high-binding microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of thrombomodulin (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibition Reaction: a. Prepare serial dilutions of Thrombin B-Chain (147-158) in assay buffer. b. In a separate tube, mix the peptide dilutions with a constant concentration of thrombin (e.g., a concentration that gives a robust signal in the absence of inhibitor). c. Add 100 µL of the thrombin/peptide mixture to the corresponding wells of the coated plate. Include controls with thrombin only (no inhibitor) and buffer only (background). d. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: a. Add 100 µL of biotinylated anti-thrombin antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature. b. Wash the plate three times. c. Add 100 µL of streptavidin-HRP (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature in the dark. d. Wash the plate five times.
-
Development: Add 100 µL of TMB substrate to each well and incubate until a blue color develops.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each peptide concentration and determine the IC50 value.
Protocol 2: Chromogenic Assay for Thrombin Activity Inhibition
This protocol measures how Thrombin B-Chain (147-158) affects thrombin's enzymatic activity, which can be an indirect measure of its binding.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Thrombin B-Chain (147-158) peptide
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of Thrombin B-Chain (147-158) in assay buffer.
-
Add a constant amount of thrombin to each well of the microplate.
-
Add the peptide dilutions to the corresponding wells. Include controls with thrombin only and buffer only.
-
Incubate the plate for 10-15 minutes at 37°C to allow the peptide to bind to thrombin.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes at 37°C.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value.
Strategies to Enhance Potency
The following table summarizes potential strategies to improve the potency of Thrombin B-Chain (147-158) based on general principles of peptide drug design.
| Strategy | Rationale | Potential Outcome |
| Amino Acid Substitution | Replace key residues (e.g., Lys154) with non-natural amino acids or D-amino acids to increase binding affinity or reduce proteolytic degradation. | Lower Ki/IC50 values, increased stability. |
| Peptide Cyclization | Constrain the peptide into a more bioactive conformation, potentially increasing binding affinity and stability. | Lower Ki/IC50 values, increased half-life. |
| N- and C-terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus can increase stability by protecting against exopeptidases. | Increased half-life in biological matrices. |
| PEGylation | Covalent attachment of polyethylene glycol (PEG) can increase the hydrodynamic size, leading to reduced renal clearance and a longer in vivo half-life.[4] | Prolonged in vivo efficacy. |
Visualizations
Signaling Pathway
The following diagram illustrates the inhibitory action of Thrombin B-Chain (147-158) on the thrombin-thrombomodulin signaling pathway.
Caption: Inhibition of the Thrombin-Thrombomodulin Pathway.
Experimental Workflow
This diagram outlines the general workflow for assessing the potency of Thrombin B-Chain (147-158) and its analogs.
Caption: Workflow for Potency Assessment and Optimization.
References
- 1. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombin B-Chain (147-158) (human) -HongTide Biotechnology [hongtide.com]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Non-Specific Binding of Thrombin B-Chain (147-158)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thrombin B-Chain (147-158). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to non-specific binding during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thrombin B-Chain (147-158) and what is its primary function?
Thrombin B-Chain (147-158) is a dodecapeptide corresponding to amino acids 147-158 of the B-chain of human thrombin.[1] Its primary known function is to inhibit the binding of thrombin to thrombomodulin, a key interaction in the regulation of coagulation.[1][2] Thrombin itself is a serine protease that plays a crucial role in the blood coagulation cascade by converting fibrinogen to fibrin.[3][4][5] The B-chain of thrombin contains the catalytic site and binding exosites that are critical for its function.[6]
Q2: I am observing high background noise in my immunoassay (e.g., ELISA) when using Thrombin B-Chain (147-158). What could be the cause?
High background noise in immunoassays is often a result of non-specific binding.[7][8] This can occur when the Thrombin B-Chain (147-158) peptide or other assay components bind to unoccupied sites on the microplate surface or to other proteins in the assay.[7][9][10] Inadequate blocking or suboptimal buffer conditions are common culprits.[9][11][12]
Q3: How can I reduce non-specific binding of Thrombin B-Chain (147-158) in my experiments?
Several strategies can be employed to minimize non-specific binding:
-
Blocking: Use a blocking agent to saturate unoccupied binding sites on the solid phase (e.g., microplate wells).[7][8][10] Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[8][9]
-
Buffer Optimization: Adjusting the pH, salt concentration, and including additives in your buffers can significantly reduce non-specific interactions.[11][12]
-
Washing: Implementing a thorough washing protocol with an appropriate wash buffer is crucial to remove unbound reagents.[13][14]
-
Detergents: Adding a low concentration of a non-ionic detergent, such as Tween 20, to your wash and dilution buffers can help disrupt hydrophobic interactions that contribute to non-specific binding.[12][15]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background in an ELISA can obscure the specific signal, leading to reduced sensitivity and inaccurate results.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal in immunoassays.
Experimental Protocols to Reduce High Background:
1. Optimizing Blocking Conditions:
The goal of blocking is to prevent the non-specific binding of assay components to the microplate surface.[7]
-
Protocol:
-
Coat microplate wells with your target protein or antibody as per your standard protocol.
-
Wash the wells twice with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Prepare different blocking buffers to test (see table below).
-
Add 200 µL of each blocking buffer to respective wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells four times with wash buffer.
-
Proceed with the remaining steps of your immunoassay, including a "no peptide" control to assess background levels for each blocking condition.
-
-
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, effective for many systems.[8] | Can have lot-to-lot variability and may cross-react with some antibodies.[9][15] |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many applications.[8] | Can contain endogenous biotin and phosphoproteins that may interfere with certain assays. |
| Casein | 1-3% | A very effective blocking agent, particularly for reducing high background.[16] | Can sometimes mask epitopes or interfere with specific binding. |
| Commercial Blockers | Varies | Often optimized for high performance and stability.[17] | Can be more expensive. |
2. Optimizing Wash Buffer Composition and Procedure:
Proper washing is critical to remove unbound and non-specifically bound molecules.
-
Protocol:
-
After the incubation step with Thrombin B-Chain (147-158), test different wash buffer compositions and washing procedures.
-
Wash Buffer Composition: Prepare wash buffers with varying concentrations of a non-ionic detergent (e.g., 0.05%, 0.1%, 0.2% Tween 20 in PBS).
-
Washing Procedure: Compare the effect of increasing the number of wash steps (e.g., 3, 5, or 7 washes) and the volume of wash buffer per well (e.g., 200 µL, 300 µL).
-
After washing, proceed with the detection steps of your assay and compare the background signals.
-
Issue 2: Poor Reproducibility Between Experiments
Inconsistent results can arise from variability in non-specific binding.
Troubleshooting Logic:
Caption: Logic diagram for troubleshooting poor experimental reproducibility.
Experimental Protocols to Improve Reproducibility:
1. Buffer Optimization for Consistent Performance:
The chemical environment of the assay can significantly impact non-specific binding.[11]
-
Protocol:
-
Prepare a set of assay buffers with varying pH levels (e.g., pH 7.0, 7.4, 8.0) and salt concentrations (e.g., 100 mM, 150 mM, 200 mM NaCl).
-
Perform your binding assay using Thrombin B-Chain (147-158) in each buffer condition.
-
Include a negative control (no peptide) for each buffer condition to measure the baseline non-specific binding.
-
Select the buffer composition that provides the best signal-to-noise ratio and use it consistently in all future experiments.
-
-
Data Presentation: Effect of Buffer Components on Non-Specific Binding
| Buffer Component | Parameter to Vary | Rationale |
| pH | 6.0 - 8.5 | Can alter the charge of the peptide and interacting surfaces, influencing electrostatic interactions.[11] |
| Salt Concentration (e.g., NaCl) | 50 mM - 500 mM | Higher salt concentrations can shield electrostatic charges and reduce non-specific binding.[11][12] |
| Additives (e.g., BSA, non-ionic detergents) | 0.1-1% BSA, 0.01-0.1% Tween 20 | BSA acts as a protein blocker in solution, while detergents reduce hydrophobic interactions.[11][12] |
2. Standardizing Reagent Preparation and Handling:
-
Protocol:
-
Aliquot Reagents: Upon receipt, aliquot critical reagents like the Thrombin B-Chain (147-158) peptide and antibodies to avoid repeated freeze-thaw cycles.
-
Fresh Buffers: Prepare fresh buffers for each experiment, especially wash and dilution buffers.
-
Consistent Lots: If possible, purchase larger quantities of critical reagents from the same manufacturing lot to minimize variability.[15]
-
Temperature Control: Ensure that all incubation steps are carried out at a consistent, controlled temperature.
-
By systematically addressing these potential sources of non-specific binding, you can enhance the accuracy, sensitivity, and reproducibility of your experiments involving Thrombin B-Chain (147-158).
References
- 1. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. apexbt.com [apexbt.com]
- 4. Thrombin [bio.davidson.edu]
- 5. Thrombin - Wikipedia [en.wikipedia.org]
- 6. Thrombin [collab.its.virginia.edu]
- 7. hiyka.com [hiyka.com]
- 8. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. corning.com [corning.com]
- 16. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
Technical Support Center: Thrombin B-Chain (147-158) (human) Peptide Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stability testing of the Thrombin B-Chain (147-158) (human) peptide. This dodecapeptide corresponds to amino acids 147-158 of the human thrombin B-chain and has the sequence H-Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser-OH.[1] It has a molecular weight of 1245.36 g/mol .[1] Understanding the stability of this peptide is crucial for its use in research and potential therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Thrombin B-Chain (147-158) (human) peptide?
A1: For long-term stability, the lyophilized peptide should be stored at -20°C, protected from light, in a cool and dry place.[1] Once reconstituted, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage of solutions, 4°C is acceptable, but for longer periods, storing aliquots at -20°C or -80°C is recommended.
Q2: What are the common degradation pathways for this peptide?
A2: Peptides are susceptible to several degradation pathways, both chemical and physical.[2] For the Thrombin B-Chain (147-158) sequence (TWTANVGKGQPS), the following are potential degradation routes:
-
Deamidation: The asparagine (Asn) and glutamine (Gln) residues are prone to deamidation, which involves the hydrolysis of the side-chain amide group to form a carboxylic acid. This results in a mass increase of approximately 0.984 Da.[3]
-
Oxidation: The tryptophan (Trp) residue is susceptible to oxidation, especially in the presence of trace metals or peroxides.
-
Hydrolysis: Peptide bonds can be cleaved under strongly acidic or basic conditions, or by enzymatic degradation if proteases are present. The peptide backbone itself can undergo hydrolysis.[2][3]
-
Physical Instability: This includes adsorption to surfaces, aggregation, and precipitation.[2]
Q3: What is a forced degradation study and why is it necessary?
A3: A forced degradation study, also known as stress testing, is a critical component of stability testing. It involves subjecting the peptide to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, UV light) to accelerate its degradation.[2] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method that can resolve the intact peptide from its degradants.
Q4: Which analytical techniques are best suited for a stability-indicating method for this peptide?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the most common and effective technique for separating the intact peptide from its degradation products.[4][5] To identify the chemical nature of the degradation products, Mass Spectrometry (MS) is indispensable.[3][6] Therefore, an LC-MS method is the most powerful tool for comprehensive stability analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of peptide concentration in solution over time. | 1. Adsorption to the storage vial surface. 2. Aggregation and precipitation. 3. Degradation (hydrolysis, etc.). | 1. Use low-protein-binding tubes. For some peptides, adding a carrier protein like BSA can help, but this may interfere with certain assays. 2. Ensure the peptide is fully dissolved in a suitable buffer. Sonication may help. Evaluate the solubility of the peptide in different buffer systems. 3. Analyze the sample by RP-HPLC to check for degradation products. Store aliquots at -20°C or -80°C. |
| Multiple peaks observed in the RP-HPLC chromatogram of a freshly prepared sample. | 1. Impurities from peptide synthesis. 2. On-column degradation. 3. Use of an inappropriate mobile phase. | 1. Check the purity of the peptide from the supplier's certificate of analysis. 2. Ensure the mobile phase pH is compatible with the peptide's stability. Trifluoroacetic acid (TFA) at 0.1% is commonly used and creates an acidic environment that is generally favorable for peptide stability during analysis.[4] 3. Optimize the mobile phase composition and gradient. |
| Peak tailing or broad peaks in RP-HPLC. | 1. Secondary interactions with the column stationary phase. 2. Column overloading. 3. Poorly chosen mobile phase. | 1. Use a high-purity silica or polymeric (e.g., polystyrene/divinylbenzene) column.[4] Ensure the mobile phase pH is low enough to protonate acidic residues. 2. Reduce the amount of peptide injected onto the column. 3. Ensure the mobile phase contains an ion-pairing agent like TFA. |
| Appearance of new peaks during a stability study. | 1. Peptide degradation. | 1. This is the expected outcome of a stability study. Collect these fractions and analyze by MS to identify the degradation products. Compare the retention times with those from forced degradation studies to identify the specific degradants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the Thrombin B-Chain (147-158) peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the peptide stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the peptide stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the peptide stock solution at 60°C in a controlled temperature chamber for 1, 3, and 7 days.
-
Photostability: Expose the peptide stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analyze all samples by RP-HPLC-UV and LC-MS.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a general-purpose RP-HPLC method that can be optimized for the specific peptide and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Data Presentation
The results of the stability studies should be summarized in tables to facilitate comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Intact Peptide Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | 24h | |||
| 48h | ||||
| 72h | ||||
| 0.1 M NaOH, 60°C | 24h | |||
| 48h | ||||
| 72h | ||||
| 3% H₂O₂, RT | 24h | |||
| 48h | ||||
| 72h | ||||
| 60°C | 1 day | |||
| 3 days | ||||
| 7 days | ||||
| Photostability | (Specify duration and intensity) |
Table 2: Long-Term Stability Data (Example)
| Storage Condition | Time Point | % Purity by HPLC | Appearance of Solution |
| -20°C | 0 | Clear, colorless | |
| 3 months | |||
| 6 months | |||
| 12 months | |||
| 4°C | 0 | Clear, colorless | |
| 1 week | |||
| 2 weeks | |||
| 1 month |
Visualizations
Caption: Workflow for a forced degradation study of the peptide.
Caption: Potential degradation pathways for the peptide.
References
- 1. Thrombin B-Chain (147-158) (human) -HongTide Biotechnology [hongtide.com]
- 2. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology [mdpi.com]
Technical Support Center: Thrombin Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in thrombin inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in thrombin inhibition assays?
A1: Variability in thrombin inhibition assays can stem from multiple pre-analytical and analytical factors. Key sources include sample quality, adherence to protocols, and the reagents and instruments used.[1] Standardization of procedures is crucial for reducing inter-laboratory variability.[2][3]
Q2: How critical is temperature control in these assays?
A2: Temperature control is a critical factor for optimal results. Assays are typically performed at 37°C.[4] Using non-pre-heated plates can be a significant source of error, and differences between the plate temperature and the fluorimeter's internal temperature can introduce variability, especially in automated systems.[1]
Q3: What is the "inner filter effect" and how does it affect fluorometric assays?
A3: The inner filter effect (IFE) is an artifact in fluorescence-based assays where components in the plasma sample absorb the excitation or emission light, leading to an underestimation of the true fluorescence signal.[5] This can be caused by substances like bilirubin or hemolysis in the sample.[6][7] Correction algorithms are often employed in commercial software to account for IFE.[5][8]
Q4: Can substrate consumption affect my assay results?
A4: Yes, in highly procoagulant samples, rapid consumption of the fluorogenic or chromogenic substrate can lead to an underestimation of thrombin activity, as the signal plateaus due to substrate depletion rather than true inhibition.[5][9] This is particularly relevant when measuring peak thrombin generation.
Q5: Why is calibration important and what are the different methods?
A5: Calibration is essential to convert the optical signal (fluorescence or absorbance) into thrombin concentration (nM).[1] This can be done using a thrombin calibrator with a known activity. Some systems use a single calibration per reagent lot, provided quality control samples are within range.[1] Both internal calibration (within each sample) and external calibration (using a separate calibrator) methods exist, though studies suggest minimal differences between these approaches for many samples.[8]
Troubleshooting Guides
Issue 1: High Intra-Assay or Inter-Assay Variability (High CV%)
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure pipettes are calibrated. Use reverse pipetting for viscous reagents. For automated systems, verify pipetting accuracy and precision.[1] |
| Temperature Fluctuations | Pre-warm all reagents and plates to 37°C before starting the assay. Ensure the plate reader maintains a stable temperature throughout the run.[1] |
| Reagent Instability | Reconstitute lyophilized reagents according to the manufacturer's instructions and use them within the recommended timeframe. Avoid repeated freeze-thaw cycles of enzymes and substrates.[10][11] |
| Sample Quality Issues | Centrifuge plasma samples properly to ensure they are platelet-poor. Visually inspect for hemolysis or icterus, which can interfere with optical readings.[5] |
| Lack of Standardization | Use a reference plasma as an internal quality control (IQC) to monitor assay performance between runs and experiments.[2][12] |
Issue 2: Inaccurate or Unexpected Results (e.g., Low Inhibition)
| Potential Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Verify the dilutions of thrombin, substrate, and inhibitors. Prepare fresh dilutions for each experiment. |
| Substrate Depletion | If testing highly potent inhibitors resulting in very low thrombin activity, ensure the substrate concentration is not limiting. Conversely, in hypercoagulable samples, substrate may be consumed too quickly.[5] |
| Interfering Substances | Be aware of other anticoagulants in the sample (e.g., heparin) that might interfere with the assay, depending on the assay principle.[13][14] |
| Algorithm Correction Issues | For fluorometric assays, understand how the software corrects for artifacts like the inner filter effect. In some cases, normalization to a reference plasma may provide more accurate correction than algorithmic methods.[5] |
| Improper Blanking | Ensure proper background subtraction. For fluorometric assays, this includes accounting for the fluorescence of the plasma itself. |
Data on Assay Precision
Standardization and optimization can significantly reduce the coefficient of variation (CV%).
| Assay Type / Condition | Intra-Assay CV% | Inter-Assay CV% | Reference |
| Optimized Fluorogenic Thrombin Generation | 4% | 7% | [6][7] |
| Standardized TGA-CAT (Hypo-coagulable plasma) | <10% | 12% (ETP), 14% (Peak) | [2] |
| HEMOCLOT™ Thrombin Inhibitors Assay (Dabigatran) | 1.2-3.1% | 4.0-10.0% | [15] |
| BIOPHEN™ DTI Assay (Bivalirudin) | <4% | <4% | [4] |
TGA-CAT: Thrombin Generation Assay-Calibrated Automated Thrombogram; ETP: Endogenous Thrombin Potential.
Experimental Protocols
General Fluorometric Thrombin Inhibitor Screening Assay
This protocol is adapted from a generic screening kit methodology.[10][11]
Materials:
-
Thrombin Enzyme
-
Thrombin Assay Buffer
-
Thrombin Dilution Buffer
-
Fluorogenic Thrombin Substrate (e.g., AMC-based)
-
Test Inhibitors and Positive Control Inhibitor
-
96-well white flat-bottom plate
-
Fluorescence microplate reader (Ex/Em = 350/450 nm)
Procedure:
-
Reagent Preparation: Equilibrate all buffers to room temperature. Prepare a stock solution of the Thrombin Enzyme by diluting it with the Thrombin Dilution Buffer. Keep the enzyme on ice.
-
Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent. Prepare a 10X working solution of each inhibitor by diluting with Thrombin Assay Buffer.
-
Enzyme Solution: For each well, prepare 50 µL of the Thrombin Enzyme Solution by diluting the thrombin stock in Thrombin Assay Buffer.
-
Assay Plate Setup:
-
Sample Wells (S): Add 50 µL of Thrombin Enzyme Solution + 10 µL of 10X test inhibitor.
-
Enzyme Control (EC): Add 50 µL of Thrombin Enzyme Solution + 10 µL of Thrombin Assay Buffer.
-
Inhibitor Control (IC): Add 50 µL of Thrombin Enzyme Solution + 10 µL of 10X positive control inhibitor.
-
-
Incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes.
-
Substrate Preparation: Prepare a master mix of the Thrombin Substrate Solution in Thrombin Assay Buffer.
-
Initiate Reaction: Add 40 µL of the Substrate Solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes. Protect the plate from light.
Clot-Based Thrombin Inhibition Assay (Diluted Thrombin Time)
This protocol is based on the HEMOCLOT™ Thrombin Inhibitors assay principle.
Materials:
-
Citrated platelet-poor plasma (PPP) sample
-
Normal pooled plasma (reagent)
-
Human calcium thrombin reagent (approx. 1 NIH/mL)
-
Dilution buffer (e.g., physiological saline)
-
Coagulometer (mechanical or optical clot detection)
Procedure:
-
Sample Preparation: Prepare dilutions of the test plasma sample in the dilution buffer (e.g., 1:10).
-
Incubation: Pre-warm all reagents and the coagulometer to 37°C.
-
Assay Reaction:
-
Pipette 50 µL of the diluted plasma sample into a cuvette.
-
Add 100 µL of the normal pooled plasma reagent.
-
Mix and incubate at 37°C for 1 minute.
-
-
Initiate Clotting: Add 100 µL of the pre-warmed human calcium thrombin reagent to the cuvette and simultaneously start the timer.
-
Measurement: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds. The clotting time is prolonged in a dose-dependent manner by the presence of a direct thrombin inhibitor.
Visualizations
Coagulation Cascade Leading to Thrombin Generation
Caption: Simplified coagulation cascade showing the generation of thrombin.
General Experimental Workflow for Inhibitor Screening
Caption: Workflow for a typical thrombin inhibitor screening assay.
Troubleshooting Logic for High Assay Variability
Caption: Decision tree for troubleshooting high variability in assays.
References
- 1. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Sources of bias and limitations of thrombinography: inner filter effect and substrate depletion at the edge of failure algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative Analysis of Thrombin Calibration Algorithms and Correction for Thrombin-α2macroglobulin Activity [mdpi.com]
- 9. fluorescence-artifact-correction-in-the-thrombin-generation-assay-necessity-for-correction-algorithms-in-procoagulant-samples - Ask this paper | Bohrium [bohrium.com]
- 10. content.abcam.com [content.abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Establishing a reference range for thrombin generation using a standard plasma significantly improves assay precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods for the monitoring of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 15. Using the HEMOCLOT direct thrombin inhibitor assay to determine plasma concentrations of dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with Thrombin B-Chain (147-158) in Coagulation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in coagulation assays involving the Thrombin B-Chain (147-158) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Thrombin B-Chain (147-158) peptide in coagulation?
The Thrombin B-Chain (147-158) peptide corresponds to the thrombomodulin-binding site on thrombin.[1][2] In vivo, thrombomodulin binds to this site to activate Protein C, which in turn inactivates pro-coagulant factors Va and VIIIa, thus functioning as a natural anticoagulant.[3] When used experimentally, the synthetic Thrombin B-Chain (147-158) peptide acts as a competitive inhibitor of thrombin's procoagulant activities by blocking the binding of substrates like fibrinogen and Factor V.[1]
Q2: What is the expected outcome of adding Thrombin B-Chain (147-158) to a standard coagulation assay?
The expected outcome is an anticoagulant effect, characterized by a dose-dependent prolongation of clotting times in assays such as the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT).[1]
Q3: Are there specific residues within the Thrombin B-Chain (147-158) peptide that are critical for its inhibitory activity?
Yes, studies have indicated that residues Asn151, Lys154, and Gln156 are essential for the peptide's binding to thrombomodulin and are critical for its inhibitory effect on thrombin's procoagulant activities.[1]
Q4: Can the Thrombin B-Chain (147-158) peptide affect platelet activation?
Yes, the peptide has been shown to inhibit thrombin-induced platelet activation.[1] The binding site for the peptide on thrombin overlaps with the site responsible for platelet interaction.[1]
Troubleshooting Guide
Issue 1: No or Minimal Prolongation of Clotting Time Observed
If the addition of Thrombin B-Chain (147-158) does not result in the expected increase in clotting time, consider the following potential causes and solutions.
Potential Causes:
-
Incorrect Peptide Concentration: The final concentration of the peptide in the assay may be too low to elicit an inhibitory effect.
-
Peptide Degradation: Improper storage or handling of the peptide can lead to its degradation. Peptides are susceptible to degradation from proteases, oxidation (especially if containing Cys, Trp, or Met), and multiple freeze-thaw cycles.[4]
-
Poor Peptide Solubility: The peptide may not be fully dissolved in the assay buffer, leading to a lower effective concentration.[4]
-
Assay Reagent Insensitivity: The specific reagents used for the aPTT, PT, or TT assay may have varying sensitivity to inhibitors.[5]
Troubleshooting Steps:
-
Verify Peptide Concentration: Double-check all calculations for peptide dilution. It is crucial to account for the net peptide content versus the total weight of the lyophilized powder.[4]
-
Assess Peptide Integrity: If possible, verify the integrity of the peptide using analytical techniques like HPLC.
-
Ensure Proper Solubilization: Follow the manufacturer's instructions for dissolving the peptide. If solubility issues are suspected, consider using a different buffer or a solubility test.[4]
-
Perform a Dose-Response Curve: Test a range of peptide concentrations to determine the effective inhibitory concentration for your specific assay conditions.
-
Consult Reagent Specifications: Review the technical data sheets for your coagulation reagents to understand their sensitivity to inhibitors.
Issue 2: Excessive Prolongation of Clotting Time or No Clot Formation
If the clotting time is significantly longer than expected or if no clot forms at all, investigate the following possibilities.
Potential Causes:
-
Peptide Concentration Too High: The concentration of the Thrombin B-Chain (147-158) peptide may be too high, leading to complete inhibition of thrombin activity.
-
Synergistic Effects with Other Anticoagulants: The sample may contain other known or unknown anticoagulants (e.g., heparin contamination from a catheter).
-
Pre-analytical Errors: Issues with the plasma sample itself, such as contamination with anticoagulants like EDTA from collection tubes, can cause falsely prolonged clotting times.[6]
Troubleshooting Steps:
-
Review Peptide Dilution: Verify that the correct dilutions were made and that there were no errors in pipetting.
-
Perform a Dose-Response Curve: This will help identify the concentration at which clotting is completely inhibited.
-
Use Control Plasma: Always run a control sample of normal plasma without the peptide to ensure the assay system is working correctly.
-
Investigate Sample Integrity: If unexpected results persist with different batches of peptide, consider the possibility of an issue with the plasma sample. A new sample collection may be necessary, ensuring proper phlebotomy techniques to avoid contamination.[6][7]
Issue 3: High Variability Between Replicate Experiments
High variability in clotting times between identical experiments can obscure the true effect of the peptide.
Potential Causes:
-
Inconsistent Pipetting: Small variations in the volumes of plasma, reagents, or peptide can lead to significant differences in clotting times.
-
Temperature Fluctuations: Coagulation assays are sensitive to temperature. Inconsistent incubation temperatures can affect enzyme kinetics.
-
Improper Mixing: Failure to properly mix the sample and reagents can lead to localized differences in concentrations.
-
Pre-analytical Variables: Factors such as diet (lipemic plasma), stress, and time of day of sample collection can influence coagulation parameters.[8][9]
Troubleshooting Steps:
-
Standardize Technique: Ensure consistent pipetting techniques and use calibrated pipettes.
-
Control Temperature: Use a coagulometer with a temperature-controlled incubation block or a water bath set to 37°C.
-
Ensure Thorough Mixing: Gently but thoroughly mix the contents of the reaction tube after each reagent addition.
-
Control Pre-analytical Factors: For clinical or in vivo studies, it is important to standardize sample collection procedures.[8]
Data Presentation
The expected effect of Thrombin B-Chain (147-158) on common coagulation assays can be summarized as follows. The values presented are illustrative.
| Assay | Analyte | Control (No Peptide) | + Thrombin B-Chain (147-158) [Low Conc.] | + Thrombin B-Chain (147-158) [High Conc.] |
| aPTT | Intrinsic & Common Pathways | 25-35 seconds | 45-60 seconds | >100 seconds or No Clot |
| PT | Extrinsic & Common Pathways | 10-13 seconds | 15-20 seconds | >50 seconds or No Clot |
| TT | Fibrin Formation | 15-20 seconds | 30-45 seconds | >100 seconds or No Clot |
Experimental Protocols
General Reagents and Equipment:
-
Platelet-poor plasma (prepared by centrifuging citrated whole blood)
-
Thrombin B-Chain (147-158) peptide, lyophilized
-
Appropriate solvent for the peptide (e.g., sterile water or buffer)
-
aPTT reagent (containing a contact activator and phospholipids)
-
PT reagent (containing tissue factor and phospholipids)
-
Thrombin solution (for TT assay)
-
Calcium chloride (CaCl2) solution (typically 0.025 M)
-
Coagulometer or a temperature-controlled water bath (37°C) and stopwatch
-
Calibrated pipettes
Protocol 1: Activated Partial Thromboplastin Time (aPTT) Assay
-
Peptide Preparation: Prepare a stock solution of the Thrombin B-Chain (147-158) peptide and make serial dilutions to test a range of concentrations.
-
Incubation: Pipette 100 µL of platelet-poor plasma into a pre-warmed cuvette. Add 10 µL of the peptide solution (or buffer for control) and mix gently.
-
Add aPTT Reagent: Add 100 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate: Incubate the mixture for 3-5 minutes at 37°C.
-
Initiate Clotting: Add 100 µL of pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer on the coagulometer.
-
Record Clotting Time: The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
Protocol 2: Prothrombin Time (PT) Assay
-
Peptide Preparation: Prepare peptide solutions as described for the aPTT assay.
-
Sample Preparation: Pipette 100 µL of platelet-poor plasma into a pre-warmed cuvette. Add 10 µL of the peptide solution (or buffer for control) and incubate for 1-2 minutes at 37°C.
-
Initiate Clotting: Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
Record Clotting Time: Record the time in seconds for a fibrin clot to form.
Protocol 3: Thrombin Time (TT) Assay
-
Peptide Preparation: Prepare peptide solutions as described above.
-
Sample Preparation: Pipette 200 µL of platelet-poor plasma into a pre-warmed cuvette. Add 20 µL of the peptide solution (or buffer for control) and incubate for 1-2 minutes at 37°C.
-
Initiate Clotting: Add 100 µL of the pre-warmed thrombin solution to the plasma and simultaneously start the timer.
-
Record Clotting Time: Record the time in seconds for a fibrin clot to form.
Visualizations
Signaling Pathway: The Coagulation Cascade
Caption: Inhibition of Thrombin in the Coagulation Cascade.
Experimental Workflow: Troubleshooting Logic
Caption: Logical workflow for troubleshooting assay results.
References
- 1. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin - Wikipedia [en.wikipedia.org]
- 4. genscript.com [genscript.com]
- 5. Unusual case of an isolated prolonged activated partial thromboplastin time - Lee - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. Unexpected abnormal coagulation test results in a 2-year-old child: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Validation & Comparative
Unveiling the Inhibitory Potential: A Comparative Analysis of Thrombin B-Chain (147-158)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thrombin B-Chain (147-158) (human) Against Alternative Thrombin Inhibitors, Supported by Experimental Data.
Thrombin, a serine protease, plays a pivotal role in the coagulation cascade, making it a key target for anticoagulant therapies. The human Thrombin B-Chain (147-158) peptide, with the sequence TWTANVGKGQPS, has been identified as a modulator of thrombin's activity. This guide provides a comprehensive comparison of this peptide with other established thrombin inhibitors, supported by experimental data to validate its inhibitory effects.
Performance Comparison of Thrombin Inhibitors
The inhibitory efficacy of Thrombin B-Chain (147-158) and its alternatives can be quantified through various in vitro assays. The following table summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against different thrombin-mediated processes.
| Inhibitor | Target/Assay | Inhibitory Constant (Ki) | IC50 | Mechanism of Action |
| Thrombin B-Chain (147-158) (human) | Thrombin-Thrombomodulin Binding | 94 µM[1] | - | Binds to the thrombomodulin binding site on thrombin[1] |
| Fibrinogen Clotting | - | 385 µM[1] | Blocks procoagulant activities[1] | |
| Factor V Activation | - | 33 µM[1] | Blocks procoagulant activities[1] | |
| Platelet Activation | - | 645 µM[1] | Blocks procoagulant activities[1] | |
| Hirudin | Thrombin | ~20 fM (natural)[2] | 4.0 +/- 0.8 nM (human α-thrombin, fibrin clot)[3] | Potent, direct, and irreversible thrombin inhibitor[2] |
| Argatroban | Thrombin | 0.04 µM[4] | 12 nM (platelet aggregation), 21 nM (clot-induced aggregation)[5] | Direct, reversible inhibitor of the thrombin active site[4][6] |
| Dabigatran | Thrombin | 4.5 nM[7] | 10 nM (platelet aggregation), 0.56 µM (thrombin generation)[7] | Potent, competitive, and reversible direct thrombin inhibitor[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of thrombin inhibitors. Below are standardized protocols for key experiments.
Chromogenic Thrombin Activity Assay
This assay quantifies the enzymatic activity of thrombin by measuring the cleavage of a chromogenic substrate.
Principle: Thrombin cleaves a colorless synthetic substrate (e.g., S-2238™) to release a colored product (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to the thrombin activity.
Procedure:
-
Prepare a reaction buffer (e.g., 0.05 M Tris-HCl, 0.15 M NaCl, pH 8.3).
-
Add a known concentration of human α-thrombin to the wells of a microplate.
-
Introduce varying concentrations of the inhibitor (e.g., Thrombin B-Chain (147-158)) to the wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate S-2238™ (H-D-Phe-Pip-Arg-pNA).[8]
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity.
-
Calculate the percentage of inhibition relative to a control without the inhibitor. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thrombin Time (TT) Clotting Assay
This assay measures the time it takes for plasma to clot after the addition of a standard amount of thrombin, assessing the final step of the coagulation cascade.
Principle: Thrombin converts fibrinogen in plasma to fibrin, leading to the formation of a clot. The time to clot formation is prolonged in the presence of thrombin inhibitors.
Procedure:
-
Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.[9]
-
Pre-warm the PPP to 37°C.
-
Add varying concentrations of the inhibitor to the PPP and incubate for a specified time.
-
Initiate clotting by adding a standardized solution of bovine or human thrombin.
-
Measure the time to clot formation using a coagulometer, which detects changes in optical density or mechanical movement.[10]
-
Compare the clotting times of samples with the inhibitor to a control sample to determine the extent of inhibition.
Thrombin-Induced Platelet Aggregation Assay
This assay evaluates the ability of an inhibitor to prevent platelet activation and aggregation initiated by thrombin.
Principle: Thrombin is a potent platelet agonist that induces aggregation. The extent of aggregation can be measured by changes in light transmission through a suspension of platelet-rich plasma (PRP).
Procedure:
-
Prepare platelet-rich plasma (PRP) from citrated whole blood by gentle centrifugation.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with different concentrations of the inhibitor at 37°C with constant stirring in an aggregometer.
-
Induce platelet aggregation by adding a submaximal concentration of thrombin.[1]
-
Monitor the change in light transmittance over time. An increase in light transmission corresponds to platelet aggregation.[11]
-
Calculate the percentage of inhibition of aggregation compared to a control without the inhibitor to determine the IC50 value.[1]
Visualizing the Mechanisms
To better understand the experimental process and the biological context of thrombin inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating thrombin inhibitors.
Caption: Thrombin signaling pathway and points of inhibition.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural differences in active site-labeled thrombin complexes with hirudin isoinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional thrombin inhibitors based on the sequence of hirudin45-65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Studies on Thrombin Inhibitors in Experimental Microthrombosis | Semantic Scholar [semanticscholar.org]
- 5. Inhibition by Argatroban, a specific thrombin inhibitor, of platelet activation by fibrin clot-associated thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helena.com [helena.com]
- 7. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diapharma.com [diapharma.com]
- 9. learnhaem.com [learnhaem.com]
- 10. coachrom.com [coachrom.com]
- 11. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thrombin Exosite Inhibitors: Benchmarking Thrombin B-Chain (147-158)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thrombin B-Chain (147-158) with other prominent thrombin exosite inhibitors. The information presented is curated from experimental data to assist in the evaluation and selection of appropriate research tools and potential therapeutic agents.
Introduction to Thrombin and its Exosites
Thrombin, a serine protease, is a central enzyme in hemostasis and thrombosis.[1] Beyond its primary role in converting fibrinogen to fibrin, it activates platelets and several coagulation cofactors.[2] Thrombin's diverse functions are mediated not only by its active site but also by two key surface domains known as exosite I and exosite II.[3]
-
Exosite I (Fibrinogen-binding site): This positively charged region is crucial for binding fibrinogen, protease-activated receptors (PARs), and thrombomodulin.[3][4] Inhibitors targeting exosite I can effectively block fibrin clot formation and platelet activation.
-
Exosite II (Heparin-binding site): This site is involved in binding heparin and glycoprotein Ibα on platelets.[4] Inhibition of exosite II can interfere with thrombin's interaction with these molecules.
Thrombin B-Chain (147-158) is a synthetic peptide corresponding to a sequence within thrombin's B-chain that has been identified as a key component of the thrombomodulin binding site, functionally placing it as an exosite-interacting agent.
Quantitative Comparison of Thrombin Exosite Inhibitors
The inhibitory potency of various exosite inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes available data for Thrombin B-Chain (147-158) and other well-characterized exosite inhibitors. It is important to note that a direct comparison of absolute values can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target Exosite | Parameter | Value | Substrate/Ligand |
| Thrombin B-Chain (147-158) | Exosite I (Thrombomodulin site) | Ki | 94 µM | Thrombomodulin |
| IC50 | 385 µM | Fibrinogen (clotting) | ||
| IC50 | 33 µM | Factor V activation | ||
| IC50 | 645 µM | Platelet activation | ||
| Hirudin | Exosite I & Active Site | Ki | ~pM range | Thrombin |
| Hirugen | Exosite I | Ki | 0.54 µM | Fibrinogen |
| Bivalirudin | Exosite I & Active Site | Ki | ~nM range | Thrombin |
| HD1 (Aptamer) | Exosite I | Kd | 34 - 86 nM | Thrombin/Prothrombin |
| HD22 (Aptamer) | Exosite II | Kd | ~0.5 nM | Thrombin |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize and compare thrombin exosite inhibitors.
Thrombin Inhibition Assay (Chromogenic)
This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG)
-
Test inhibitor (e.g., Thrombin B-Chain (147-158))
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add a fixed concentration of thrombin to each well.
-
Add the different concentrations of the test inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically over a set period using a microplate reader.
-
The rate of substrate cleavage is proportional to the thrombin activity.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Thrombin-Thrombomodulin Binding Inhibition Assay
This assay assesses the ability of an inhibitor to disrupt the interaction between thrombin and its cofactor, thrombomodulin.
Materials:
-
Purified human α-thrombin
-
Recombinant human thrombomodulin
-
Protein C
-
Chromogenic substrate for activated protein C (APC)
-
Assay buffer
-
Test inhibitor
Procedure:
-
In a microplate, incubate a fixed concentration of thrombin and thrombomodulin in the presence of varying concentrations of the test inhibitor.
-
Add protein C to the wells. The thrombin-thrombomodulin complex will activate protein C.
-
After a defined incubation period, stop the activation reaction (e.g., by adding a thrombin-specific inhibitor that does not interfere with APC).
-
Add the chromogenic substrate for APC.
-
Measure the absorbance at the appropriate wavelength. The amount of color development is proportional to the amount of APC generated.
-
A decrease in color development in the presence of the inhibitor indicates inhibition of the thrombin-thrombomodulin interaction.
-
Calculate the Ki value from the dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and thrombin in real-time.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified human α-thrombin (ligand)
-
Test inhibitor (analyte)
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize thrombin onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of the test inhibitor (analyte) over the sensor surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.
-
Regenerate the sensor surface between each analyte injection to remove the bound inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Inhibition Mechanisms
Thrombin exerts its effects through multiple signaling pathways. Exosite inhibitors can selectively modulate these pathways by interfering with specific protein-protein interactions.
Caption: Thrombin signaling pathways and points of inhibition by exosite-specific inhibitors.
The diagram above illustrates the central role of thrombin and its exosites in mediating procoagulant and anticoagulant pathways. Exosite I inhibitors, such as Thrombin B-Chain (147-158), hirudin, and the HD1 aptamer, primarily interfere with the binding of fibrinogen, PARs, and thrombomodulin. This leads to a reduction in fibrin clot formation and platelet activation. In contrast, exosite II inhibitors, like the HD22 aptamer, disrupt the interaction of thrombin with heparin and GPIbα.
Caption: General experimental workflow for characterizing thrombin exosite inhibitors.
This workflow outlines the key steps involved in determining the inhibitory potency of a compound like Thrombin B-Chain (147-158). The process begins with the preparation of reagents, followed by the core assay where the inhibitor's effect on thrombin activity or binding is measured. Finally, the collected data is analyzed to quantify the inhibitor's efficacy.
Conclusion
Thrombin B-Chain (147-158) represents an interesting tool for studying the roles of thrombin's exosites, particularly in the context of thrombomodulin interaction. Its inhibitory potency, while moderate compared to high-affinity inhibitors like hirudin and certain aptamers, provides a valuable probe for dissecting specific molecular interactions. The choice of an appropriate exosite inhibitor will depend on the specific research question, with considerations for target selectivity, binding affinity, and the biological system under investigation. This guide provides a foundational dataset and methodological overview to aid in this selection process.
References
- 1. Thrombin Inhibition by Serpins Disrupts Exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. Exosite Binding in Thrombin: A Global Structural/Dynamic Overview of Complexes with Aptamers and Other Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of aptamers that inhibit exosites 1 and 2 on thrombin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Thrombin B-Chain (147-158) (human) vs. Hirudin for Thrombomodulin Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key molecules that interact with the thrombin-thrombomodulin complex: the synthetic peptide Thrombin B-Chain (147-158) and the naturally derived potent thrombin inhibitor, hirudin. Understanding their distinct mechanisms and binding affinities is crucial for research and development in the fields of anticoagulation and thrombosis.
Executive Summary
Thrombin B-Chain (147-158) is a synthetic peptide that mimics the thrombomodulin binding site on thrombin, acting as a competitive inhibitor of this interaction. In contrast, hirudin is a natural, high-affinity thrombin inhibitor that also competes with thrombomodulin for binding to thrombin's anion-binding exosite I. While both molecules disrupt the thrombin-thrombomodulin interaction, their binding affinities and mechanisms of action differ significantly. Hirudin exhibits an exceptionally high affinity for thrombin, making it a much more potent inhibitor.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for the binding of Thrombin B-Chain (147-158) and hirudin to thrombin in the context of thrombomodulin interaction.
| Parameter | Thrombin B-Chain (147-158) (human) | Hirudin | Reference |
| Inhibitory Constant (Ki) for Thrombin-Thrombomodulin Binding | 94 µM | Not directly reported, but competes for the same binding site. | [1][2] |
| Dissociation Constant (Kd) for Thrombin | Not applicable (inhibits protein-protein interaction) | Extremely low (fM to pM range) | [3] |
| Mechanism of Action | Competitive inhibitor of thrombomodulin binding to thrombin. | Direct, potent, and near-irreversible inhibitor of thrombin that also competes with thrombomodulin for binding at exosite I. | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the binding of these molecules are outlined below.
Competitive Binding Assay for Thrombin-Thrombomodulin Interaction
This assay is designed to determine the inhibitory constant (Ki) of a compound that competes with thrombomodulin for binding to thrombin.
Principle: A labeled form of a known ligand for thrombin's anion-binding exosite I (e.g., radioiodinated DIP-thrombin) is used. The displacement of this labeled ligand by increasing concentrations of an unlabeled competitor (Thrombin B-Chain (147-158) or hirudin) is measured, allowing for the calculation of the competitor's binding affinity.
Protocol:
-
Immobilization of Thrombomodulin: Recombinant human thrombomodulin is immobilized on the surface of microtiter plate wells.
-
Preparation of Reagents:
-
Prepare a stock solution of radioiodinated diisopropyl fluorophosphate-inactivated thrombin (¹²⁵I-DIP-thrombin).
-
Prepare serial dilutions of the competitor (Thrombin B-Chain (147-158) or hirudin) in a suitable binding buffer (e.g., Tris-buffered saline with 0.1% BSA).
-
-
Binding Reaction:
-
Add a constant, predetermined concentration of ¹²⁵I-DIP-thrombin to each well.
-
Add the varying concentrations of the competitor to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Washing: Wash the wells multiple times with a cold binding buffer to remove unbound ¹²⁵I-DIP-thrombin.
-
Detection: Measure the amount of bound radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound ¹²⁵I-DIP-thrombin against the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that displaces 50% of the labeled ligand) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Principle: One molecule (the ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate a CM5 sensor chip (or other suitable chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant human thrombin to the activated surface via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the analyte (Thrombin B-Chain (147-158) or hirudin) in a running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the immobilized thrombin surface at a constant flow rate.
-
-
Data Collection:
-
Monitor the association of the analyte to the ligand in real-time.
-
After the injection, switch to running buffer alone and monitor the dissociation of the complex.
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[5]
Thrombin-Thrombomodulin Mediated Protein C Activation Assay
This functional assay measures the ability of the thrombin-thrombomodulin complex to activate Protein C, and how this is affected by inhibitors.
Principle: The thrombin-thrombomodulin complex activates Protein C to Activated Protein C (APC). APC then cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically. The rate of color development is proportional to the APC activity.
Protocol:
-
Reaction Mixture Preparation:
-
In a microtiter plate, combine purified human thrombin and recombinant human thrombomodulin in a suitable buffer (e.g., Tris-HCl, pH 7.5 containing CaCl₂ and BSA).
-
Add varying concentrations of the inhibitor (Thrombin B-Chain (147-158) or hirudin).
-
Incubate for a short period to allow for inhibitor binding.
-
-
Initiation of Activation: Add purified human Protein C to the reaction mixture to start the activation.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement of APC Activity:
-
Add a chromogenic substrate for APC (e.g., S-2238).
-
Measure the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the initial rate of the reaction (V₀) for each inhibitor concentration. Plot the V₀ against the inhibitor concentration to determine the IC₅₀.[6][7][8][9][10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key interactions and experimental setups.
Caption: Competitive binding of thrombomodulin, hirudin, and Thrombin B-Chain (147-158) to thrombin's anion-binding exosite I.
Caption: The role of the thrombin-thrombomodulin complex in the activation of Protein C and the subsequent anticoagulant pathway.
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment to analyze the binding of inhibitors to thrombin.
References
- 1. Equilibrium binding of thrombin to recombinant human thrombomodulin: effect of hirudin, fibrinogen, factor Va, and peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dhvi.duke.edu [dhvi.duke.edu]
- 3. Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of hirudin with thrombin: identification of a minimal binding domain of hirudin that inhibits clotting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. A quantitative assay system for protein C activity, the regulator of blood coagulation, based on a chromogenic method mimicking the blood coagulation cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein C Assays [practical-haemostasis.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A simple activity assay for thrombin and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diapharma.com [diapharma.com]
Specificity Analysis of Thrombin B-Chain (147-158) for Thrombin: A Comparative Guide
This guide provides a detailed comparison of the specificity of the Thrombin B-Chain (147-158) peptide for its target, thrombin. It is intended for researchers, scientists, and professionals in drug development who are interested in the inhibitory potential and specificity of this peptide. The information presented is based on available experimental data and provides context by comparing its performance with other thrombin inhibitors.
Introduction to Thrombin B-Chain (147-158)
Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade.[1] The peptide sequence Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser corresponds to amino acids 147-158 of the B-chain of human thrombin. This peptide is of significant interest as it has been identified as a key component of the thrombomodulin binding site on thrombin. By mimicking this binding region, the synthetic peptide can act as a competitive inhibitor of the thrombin-thrombomodulin interaction.
Data Presentation: Comparative Binding Affinity
The effectiveness of an inhibitor is often quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher potency of the inhibitor. The Thrombin B-Chain (147-158) peptide has been shown to inhibit the binding of thrombin to thrombomodulin with a Ki of 94 µM.[2] For comparison, other recently developed peptide inhibitors of thrombin have demonstrated inhibitory activities in the lower micromolar range.[3]
It is important to note that Ki and IC50 values can be influenced by the specific experimental conditions and assays used for their determination. Therefore, a direct comparison between values from different studies should be made with caution.
| Inhibitor | Target Interaction | Quantitative Measure | Value |
| Thrombin B-Chain (147-158) | Thrombin-Thrombomodulin | Ki | 94 µM[2] |
| AEGYA | Thrombin Active Site | IC50 | 0.53 µM[3] |
| EVVNQ | Thrombin Active Site | IC50 | 4.35 µM[3] |
| FASRW | Thrombin Active Site | IC50 | 2.67 µM[3] |
Cross-Reactivity Profile
A critical aspect of specificity analysis is to determine the extent to which an inhibitor interacts with other, structurally related proteins. Thrombin itself is a serine protease with dual trypsin-like and chymotrypsin-like specificity, meaning it can cleave substrates after both basic (arginine, lysine) and aromatic (tryptophan, phenylalanine) amino acid residues.[4][5]
Currently, there is a lack of direct experimental data in the public domain specifically detailing the cross-reactivity of the Thrombin B-Chain (147-158) peptide with other serine proteases such as trypsin and chymotrypsin. A comprehensive specificity analysis would necessitate testing the inhibitory activity of this peptide against a panel of related proteases to confirm its selectivity for thrombin.
Experimental Protocols
To assess the specificity of Thrombin B-Chain (147-158), standard biochemical and biophysical assays can be employed. The following are detailed methodologies for two key experiments.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA to measure the inhibition of the thrombin-thrombomodulin interaction by the Thrombin B-Chain (147-158) peptide.
Materials:
-
High-binding 96-well microplate
-
Recombinant human thrombomodulin
-
Recombinant human thrombin
-
Thrombin B-Chain (147-158) peptide
-
Primary antibody against thrombin
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of thrombomodulin (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition: In separate tubes, pre-incubate a constant concentration of thrombin with serial dilutions of the Thrombin B-Chain (147-158) peptide for 30 minutes at room temperature.
-
Binding: Add 100 µL of the thrombin/peptide mixtures to the corresponding wells of the coated plate. Include controls with thrombin only (maximum binding) and buffer only (background). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody: Add 100 µL of the primary antibody against thrombin, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the enzyme substrate to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
This protocol outlines the use of SPR to analyze the kinetics and affinity of the Thrombin B-Chain (147-158) peptide's inhibitory effect on the thrombin-thrombomodulin interaction.[6][7]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human thrombin
-
Recombinant human thrombomodulin
-
Thrombin B-Chain (147-158) peptide
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize thrombin onto the surface of a sensor chip using standard amine coupling chemistry. A reference channel should be prepared by performing the activation and blocking steps without adding the ligand.
-
Analyte Binding: Inject a series of concentrations of thrombomodulin over the sensor surface to obtain baseline binding kinetics.
-
Inhibition Analysis: Prepare a series of samples containing a constant concentration of thrombomodulin mixed with varying concentrations of the Thrombin B-Chain (147-158) peptide.
-
Kinetic Measurement: Inject these mixtures over the immobilized thrombin surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). The effect of the peptide on these kinetic parameters will reveal its inhibitory mechanism.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for specificity analysis and the logical framework for interpreting the results.
Caption: Experimental workflow for specificity analysis.
Caption: Logical relationship of specificity analysis.
References
- 1. Exosite Binding in Thrombin: A Global Structural/Dynamic Overview of Complexes with Aptamers and Other Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Discovering peptide inhibitors of thrombin as a strategy for anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombin has dual trypsin-like and chymotrypsin-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin has dual trypsin-like and chymotrypsin-like specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Determining the Potency of Thrombin B-Chain (147-158): A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of Thrombin B-Chain (147-158) against alternative thrombin inhibitors. We present key experimental data, detailed functional assay protocols, and visual workflows to assist researchers in evaluating and selecting the appropriate tools for their anticoagulant development programs.
Comparative Analysis of Thrombin Inhibitors
The inhibitory capacity of various compounds against thrombin is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The dodecapeptide corresponding to the Thrombin B-Chain sequence 147-158 has been shown to directly block the procoagulant activities of thrombin. Its inhibitory effect varies depending on the specific function of thrombin being assayed. For instance, it inhibits fibrinogen clotting with an IC50 of 385 µM, Factor V activation with an IC50 of 33 µM, and platelet activation with an IC50 of 645 µM[1].
For a comprehensive evaluation, the following table compares the IC50 values of Thrombin B-Chain (147-158) with other notable direct thrombin inhibitors.
| Inhibitor | Target | Assay Type | IC50 Value |
| Thrombin B-Chain (147-158) | Thrombin (Fibrinogen Clotting) | Clotting Assay | 385 µM[1] |
| Thrombin B-Chain (147-158) | Thrombin (Factor V Activation) | Functional Assay | 33 µM[1] |
| Thrombin B-Chain (147-158) | Thrombin (Platelet Activation) | Aggregation Assay | 645 µM[1] |
| Argatroban | Thrombin | Chromogenic Assay | 1.1 µM[2] |
| Recombinant Hirudin (rHV2 Lys 47) | Thrombin | Chromogenic Assay | 1.2 nM[2] |
| Licochalcone A | Thrombin | Amidolytic Activity Assay | 7.96 µM[3] |
| Haemadin | Thrombin | Amidolytic Activity Assay | Not explicitly stated, potent inhibitor[4] |
| Variegin | Thrombin | Amidolytic Activity Assay | Not explicitly stated, potent inhibitor[4] |
| Anophelin | Thrombin | Amidolytic Activity Assay | Not explicitly stated, potent inhibitor[4] |
| Microphilin | Thrombin | Not Specified | 5.5 µM[5] |
| Hemalin | Thrombin | Not Specified | Ki of 0.25 µM[5] |
Detailed Experimental Protocols
Accurate determination of IC50 values relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for two common functional assays used to assess thrombin inhibition.
Chromogenic Thrombin Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate. The cleavage of the substrate by thrombin releases a colored product (p-nitroaniline), and the rate of color development is inversely proportional to the inhibitory activity.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., H-D-Phe-Pip-Arg-pNA)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test inhibitor (e.g., Thrombin B-Chain (147-158))
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent and make serial dilutions in Assay Buffer.
-
In a 96-well plate, add a fixed volume of human α-thrombin to each well.
-
Add an equal volume of the serially diluted inhibitor to the wells. Include a control well with Assay Buffer instead of the inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to thrombin.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set duration (e.g., 5-10 minutes).
-
Calculate the rate of substrate hydrolysis (V) for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Fluorogenic Thrombin Inhibition Assay
This assay is similar to the chromogenic assay but utilizes a fluorogenic substrate. Cleavage of the substrate by thrombin releases a fluorescent molecule (e.g., 7-Amino-4-methylcoumarin, AMC), and the increase in fluorescence is measured over time.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test inhibitor (e.g., Thrombin B-Chain (147-158))
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~350/450 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
To the wells of a black 96-well plate, add a fixed amount of human α-thrombin.
-
Add the diluted inhibitor to the respective wells. For the control, add Assay Buffer.
-
Incubate the mixture at 37°C for 10-15 minutes.
-
Start the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Determine the reaction velocity (V) from the linear portion of the fluorescence versus time plot for each concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in determining the IC50 of a thrombin inhibitor.
Caption: Workflow for IC50 determination of a thrombin inhibitor.
Caption: Signaling pathway of thrombin inhibition in a functional assay.
References
- 1. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Synthetic Peptide Inhibitors Targeting the Thrombin-Thrombomodulin Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic peptide inhibitors that interfere with the interaction between thrombin and its cofactor, thrombomodulin. This interaction is a critical juncture in the coagulation cascade, switching thrombin's activity from procoagulant to anticoagulant. The peptides discussed primarily function by binding to thrombin's anion-binding exosite-I, the same site utilized by thrombomodulin, thereby competitively inhibiting the formation of the thrombin-thrombomodulin complex. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison of Peptide Inhibitors
The following table summarizes the inhibitory activities of various synthetic peptides. The primary mechanisms of inhibition include the prevention of fibrinogen clotting (a procoagulant activity of thrombin) and the inhibition of protein C activation (an anticoagulant activity mediated by the thrombin-thrombomodulin complex).
| Peptide Origin/Name | Sequence/Description | Target Assay | Inhibition Metric | Value (µM) |
| Thrombomodulin-Derived | ||||
| Cyclic Peptide (TM 5th EGF domain) | A constrained analog from the 5th EGF-like domain of thrombomodulin, cyclized via a disulfide bond.[1][2] | Protein C Activation | Ki | 26[1][2] |
| Thrombomodulin (426-444) | Linear peptide segment from thrombomodulin.[3] | Fibrinogen Clotting | IC50 | 140[3] |
| Hirudin-Derived | ||||
| Hirudin (54-65) | C-terminal fragment of hirudin.[3] | Fibrinogen Clotting | IC50 | 1.3[3] |
| Hirudin (54-75)SO4 | Sulfated C-terminal fragment of hirudin.[3] | Fibrinogen Clotting | IC50 | 0.17[3] |
| Other Origins | ||||
| Heparin Cofactor II (49-75) | Peptide segment from heparin cofactor II.[3] | Fibrinogen Clotting | IC50 | 28[3] |
| Heparin Cofactor II (54-75) | Peptide segment from heparin cofactor II.[3] | Fibrinogen Clotting | IC50 | 38[3] |
| Fibrinogen γB-chain (410-427) | Peptide segment from the fibrinogen γB-chain.[3] | Fibrinogen Clotting | IC50 | 130[3] |
| AEGYA | Computationally designed 5-mer peptide.[4] | Thrombin Activity | IC50 | 0.53[4] |
| EVVNQ | Computationally designed 5-mer peptide.[4] | Thrombin Activity | IC50 | 4.35[4] |
| FASRW | Computationally designed 5-mer peptide.[4] | Thrombin Activity | IC50 | 2.67[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for assessing the efficacy of synthetic peptide inhibitors targeting the thrombin-thrombomodulin system.
Inhibition of Protein C Activation Assay (Chromogenic)
This assay quantifies the ability of a peptide inhibitor to prevent the thrombin-thrombomodulin complex from activating Protein C.
Principle: The thrombin-thrombomodulin complex activates Protein C to Activated Protein C (APC). APC then cleaves a chromogenic substrate, producing a color change that can be measured spectrophotometrically. The presence of an inhibitor reduces the amount of APC formed, thus decreasing the colorimetric signal.
Protocol:
-
Reaction Mixture Preparation: In a 96-well microplate, combine the following in a suitable buffer (e.g., 20 mM Tris, pH 7.5, 145 mM NaCl, 0.1% PEG 8000, 10 mM CaCl₂):
-
Thrombin (1-150 nM)
-
Thrombomodulin (50-200 nM)
-
Varying concentrations of the synthetic peptide inhibitor.
-
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to thrombin.
-
Initiation of Activation: Add Protein C to the wells to initiate the activation reaction.
-
APC Activity Measurement: At timed intervals, take aliquots from the reaction and add them to a separate plate containing a chromogenic substrate for APC (e.g., S-2366).
-
Signal Detection: Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is proportional to the APC concentration. Calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.[5]
Fibrinogen Clotting Time Assay
This assay measures the ability of a peptide inhibitor to block the procoagulant activity of thrombin, specifically the cleavage of fibrinogen to form a fibrin clot.
Principle: Thrombin proteolytically cleaves fibrinogen, leading to the formation of insoluble fibrin polymers (a clot). The time taken for clot formation is measured. An inhibitor that binds to thrombin's active site or fibrinogen-binding exosite will prolong the clotting time.
Protocol:
-
Sample Preparation: In a coagulometer cuvette, mix platelet-poor plasma (or a solution of purified fibrinogen) with varying concentrations of the peptide inhibitor.
-
Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 1-2 minutes).
-
Initiation of Clotting: Add a fixed concentration of thrombin to the cuvette to start the clotting reaction.
-
Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time.
-
Data Analysis: The concentration of the inhibitor that doubles the clotting time or the IC50 (the concentration that inhibits clotting by 50%) is determined.[3]
Chromogenic Thrombin Inhibition Assay
This is a direct measure of a peptide's ability to inhibit the enzymatic activity of thrombin.
Principle: Thrombin can cleave a small, synthetic chromogenic substrate, releasing a colored product (e.g., p-nitroaniline) that can be quantified by its absorbance. An inhibitor will reduce the rate of substrate cleavage.
Protocol:
-
Reaction Setup: In a 96-well plate, add a fixed concentration of thrombin to a buffer (e.g., Tris-HCl, pH 7.5).
-
Inhibitor Addition: Add varying concentrations of the synthetic peptide inhibitor to the wells and pre-incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding a chromogenic thrombin substrate (e.g., S-2238).
-
Absorbance Reading: Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve. The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.
Synthesis and Purification of Disulfide-Cyclized Peptides
Many potent peptide inhibitors are cyclized to enhance their stability and binding affinity.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on a solid support resin using standard Fmoc chemistry. Cysteine residues are incorporated at the desired positions for cyclization.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Cyclization (Oxidation): The linear, deprotected peptide is dissolved in a dilute aqueous buffer (pH 7.5-8.5) and stirred in the presence of an oxidizing agent (e.g., air, hydrogen peroxide, or iodine) to facilitate the formation of the disulfide bond between the cysteine residues.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.[1][6][7]
Mandatory Visualization
Thrombin-Thrombomodulin Signaling Pathway
References
- 1. Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of thrombin's clotting activity by synthetic peptide segments of its inhibitors and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering peptide inhibitors of thrombin as a strategy for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the activation peptide in the mechanism of protein C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. arkat-usa.org [arkat-usa.org]
Validating Thrombin B-Chain (147-158) Activity: A Comparative Guide with Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the biological activity of Thrombin B-Chain (147-158) peptide. We present experimental data, detailed protocols, and a clear positive control to facilitate robust and reliable assessment of this peptide's function in modulating the thrombin-thrombomodulin interaction.
Unveiling the Role of Thrombin B-Chain (147-158)
Thrombin, a pivotal serine protease in the coagulation cascade, exhibits both procoagulant and anticoagulant functions. Its interaction with the endothelial cell receptor thrombomodulin is central to its anticoagulant activity, primarily through the activation of Protein C. The Thrombin B-Chain (147-158) fragment has been identified as a key region responsible for binding to thrombomodulin.[1] Validating the activity of this peptide is crucial for research into novel antithrombotic agents that specifically target this interaction.
Establishing a Positive Control for Activity Validation
To ensure the validity of experimental results, a suitable positive control is essential. For assays validating the thrombomodulin-binding activity of the Thrombin B-Chain (147-158) peptide, full-length, active α-thrombin serves as the ideal positive control. Since the peptide's mechanism of action is to competitively inhibit the binding of thrombin to thrombomodulin, demonstrating robust binding of the full-length protein in the same assay system confirms the integrity of the experimental setup.
Comparative Analysis of Thrombin B-Chain (147-158) Activity
The activity of Thrombin B-Chain (147-158) is primarily characterized by its ability to inhibit the interaction between thrombin and thrombomodulin. This inhibitory effect can be quantified and compared with other molecules that modulate thrombin activity.
| Compound | Mechanism of Action | Target | Reported Affinity/Potency |
| Thrombin B-Chain (147-158) | Competitive inhibitor of thrombin-thrombomodulin binding | Thrombin (thrombomodulin binding site) | Apparent Ki ≈ 94 µM[2] |
| α-Thrombin (Positive Control) | Binds to thrombomodulin to initiate anticoagulant pathway | Thrombomodulin | High affinity (Kd in the nanomolar range) |
| Hirudin | Direct thrombin inhibitor | Thrombin (active site and exosite I) | Potent inhibitor (IC50 ≈ 4.4 nM for protein C activation)[3] |
| Inogatran | Direct thrombin inhibitor | Thrombin (active site) | Potent inhibitor (IC50 ≈ 20.0 nM for protein C activation)[3] |
| Melagatran | Direct thrombin inhibitor | Thrombin (active site) | Potent inhibitor (IC50 ≈ 6.4 nM for protein C activation)[3] |
Note: While hirudin, inogatran, and melagatran are potent thrombin inhibitors, they primarily target the active site of thrombin. In contrast, Thrombin B-Chain (147-158) specifically interferes with the thrombomodulin binding exosite, offering a different mechanism for modulating thrombin's anticoagulant functions.
Experimental Protocols
Two key experimental approaches can be employed to validate the activity of Thrombin B-Chain (147-158): a direct binding assay and a functional assay measuring the downstream effects of the thrombin-thrombomodulin interaction.
Solid-Phase Binding Assay (ELISA-based)
This assay directly measures the ability of the Thrombin B-Chain (147-158) peptide to inhibit the binding of thrombin to immobilized thrombomodulin.
Materials:
-
Recombinant human thrombomodulin
-
Recombinant human α-thrombin
-
Thrombin B-Chain (147-158) peptide
-
High-binding 96-well microplates
-
Biotinylated anti-thrombin antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Protocol:
-
Coating: Coat the wells of a 96-well microplate with recombinant human thrombomodulin (e.g., 1-5 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition: Prepare serial dilutions of the Thrombin B-Chain (147-158) peptide and a constant concentration of α-thrombin (positive control). Add these mixtures to the wells and incubate for 1-2 hours at room temperature. Include wells with α-thrombin alone as a positive control for binding and wells with buffer only as a negative control.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add a biotinylated anti-thrombin antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of thrombin binding for each concentration of the Thrombin B-Chain (147-158) peptide and determine the IC50 value.
Protein C Activation Assay
This functional assay measures the ability of the Thrombin B-Chain (147-158) peptide to inhibit the thrombin-thrombomodulin-dependent activation of Protein C.
Materials:
-
Recombinant human thrombomodulin
-
Recombinant human α-thrombin
-
Thrombin B-Chain (147-158) peptide
-
Human Protein C
-
Chromogenic substrate for activated Protein C (APC) (e.g., S-2366)
-
Assay buffer (e.g., Tris-buffered saline with CaCl₂)
-
Thrombin inhibitor (to stop the initial reaction, e.g., antithrombin III/heparin or a direct thrombin inhibitor)
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing assay buffer, a fixed concentration of α-thrombin, and recombinant human thrombomodulin.
-
Inhibition: Add serial dilutions of the Thrombin B-Chain (147-158) peptide to the reaction mixtures. Include a positive control with no inhibitor and a negative control with no thrombin.
-
Pre-incubation: Pre-incubate the mixtures for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Protein C Activation: Add human Protein C to each well to initiate the activation reaction and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stopping the Activation: Stop the activation of Protein C by adding a potent thrombin inhibitor.
-
Measurement of APC Activity: Add the chromogenic substrate for APC to each well.
-
Kinetic Reading: Measure the rate of color development by reading the absorbance at the appropriate wavelength (e.g., 405 nm) at multiple time points.
-
Data Analysis: Calculate the rate of APC generation for each concentration of the Thrombin B-Chain (147-158) peptide. Determine the IC50 value for the inhibition of Protein C activation.
Visualizing the Pathways
To better understand the molecular interactions and experimental workflows, the following diagrams are provided.
Caption: Thrombin-Thrombomodulin Anticoagulant Pathway.
Caption: ELISA-based Binding Assay Workflow.
By utilizing the provided comparative data, detailed protocols, and a validated positive control, researchers can confidently and accurately assess the activity of Thrombin B-Chain (147-158) and its potential as a modulator of the crucial thrombin-thrombomodulin interaction.
References
- 1. Localization of thrombomodulin-binding site within human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A thrombin-based peptide corresponding to the sequence of the thrombomodulin-binding site blocks the procoagulant activities of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of different types of thrombin inhibitors on thrombin/thrombomodulin modulated activation of protein C in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Thrombin B-Chain (147-158) (human)
Core Safety and Handling Principles
Given that the toxicological properties of many synthetic peptides are not fully characterized, it is prudent to handle Thrombin B-Chain (147-158) (human) as a potentially hazardous substance.[1] Personnel should wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] All handling procedures should be performed in a well-ventilated area to avoid inhalation of the lyophilized powder.[1]
Quantitative Data and Hazard Assessment
A comprehensive hazard assessment is the first step in establishing a safe disposal plan. The following table summarizes key information for Thrombin B-Chain (147-158) (human), though specific quantitative hazard data is limited.
| Parameter | Value/Information | Source/Comment |
| Chemical Name | Thrombin B-Chain (147-158) (human) | - |
| Synonyms | N/A | - |
| Molecular Formula | C₅₄H₈₄N₁₆O₁₈ | PubChem CID 90470996 |
| Appearance | Typically a white, lyophilized powder | General characteristic of synthetic peptides |
| Primary Hazards | Unknown. Treat as potentially hazardous. May have biological activity. | [1] As a fragment of a human protein, it may interact with biological systems. |
| Regulatory Framework | Disposal must comply with local, state, and federal regulations for chemical and potentially biohazardous waste. | [3] |
Experimental Protocol for Disposal
A clear and documented waste disposal plan should be in place before commencing any research involving this peptide.[4] The following protocol outlines the recommended steps for the proper disposal of Thrombin B-Chain (147-158) (human) and associated waste.
1. Waste Segregation:
-
Solid Peptide Waste: Collect unused or expired lyophilized peptide in its original vial or a clearly labeled, sealed container.
-
Liquid Peptide Waste: Solutions containing the peptide should be collected in a designated, leak-proof waste container. Do not dispose of peptide solutions down the drain unless permitted by local regulations and institutional policy, and only after appropriate inactivation.
-
Contaminated Labware: Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with the peptide should be considered contaminated and segregated as solid chemical or biohazardous waste.
-
Sharps: Needles and syringes used for handling peptide solutions must be disposed of in an approved sharps container.[5]
2. Inactivation and Decontamination:
-
For liquid waste, consider chemical inactivation if a validated procedure is available.
-
Given its human origin sequence, treating the peptide as a potential biohazard is a conservative and recommended approach.[6] Liquid waste and contaminated solids can be decontaminated by autoclaving if the materials are compatible.[7][8]
-
Spills should be absorbed with an inert material (e.g., vermiculite or sand), collected into a sealed container, and the area decontaminated.[1] A final wipe-down with a 1% sodium hypochlorite solution (bleach) followed by a water rinse is an effective decontamination step for surfaces.
3. Final Disposal:
-
Chemical Waste: Unused peptide and chemically contaminated items should be disposed of through the institution's hazardous waste management program. This waste stream is typically incinerated by a licensed disposal facility.
-
Biohazardous Waste: If treated as biohazardous, autoclaved waste may, depending on local regulations, be disposed of as regular laboratory trash.[5] Otherwise, it should be collected by a licensed medical waste vendor.[8]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Thrombin B-Chain (147-158) (human).
Caption: Disposal workflow for Thrombin B-Chain (147-158) (human).
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. Archived | Laboratory Safety Programs | Hazardous Material Management/Biological Waste Disposal | National Institute of Justice [nij.ojp.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 6. peptiderecon.com [peptiderecon.com]
- 7. universityofgalway.ie [universityofgalway.ie]
- 8. Laboratory Deactivation and Move Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Thrombin B-Chain (147-158) (human)
For Immediate Implementation: Researchers and laboratory personnel engaged in the handling of Thrombin B-Chain (147-158) (human) must adhere to stringent safety protocols to mitigate potential risks associated with this biologically active peptide of human origin. This guide provides essential, actionable information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
Thrombin B-Chain (147-158) (human) is a dodecapeptide corresponding to a fragment of the human thrombin protein.[1] While specific hazard data for this fragment is limited, its origin from human plasma necessitates careful handling as if it were capable of transmitting infectious agents.[2] Furthermore, the parent molecule, thrombin, is known to cause skin and eye irritation and may cause allergic skin reactions or respiratory difficulties if inhaled.[3][4][5]
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling Thrombin B-Chain (147-158) (human) in both lyophilized powder and solution forms.
| PPE Component | Specification | Purpose | Citations |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended for high-risk tasks) | Prevents skin contact with the peptide. | [2][6] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects eyes from splashes of solutions or airborne powder. | [2][6] |
| Face Protection | Face shield (in addition to goggles when splashing is likely) | Provides a barrier for the entire face from splashes. | [7][8] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. | [6][9] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling larger quantities of lyophilized peptide to prevent inhalation of dust. | [2][10] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for minimizing exposure risk. The following section details the procedural steps for handling the peptide from receipt to disposal.
A. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store the lyophilized peptide in a tightly sealed container at -20°C or lower for long-term stability, protected from light.[1][11] Peptides containing certain amino acids like Cys, Met, or Trp are prone to oxidation.[11]
B. Handling Lyophilized Powder:
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[10][11]
-
Weighing: Conduct weighing operations within a chemical fume hood to minimize inhalation risk.[2] Use a NIOSH-approved respirator when handling larger quantities.[10]
-
Spill Management: In case of a spill, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[2]
C. Reconstitution and Handling of Solutions:
-
Solubilization: The solubility of a peptide is determined by its polarity.[10] For reconstitution, use sterile, appropriate buffers (pH 5-6 is often recommended for storage).[11]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the peptide solution into single-use volumes for storage.[11]
-
Storage of Solutions: Store peptide solutions frozen at -20°C or below. Be aware that the shelf-life of peptides in solution is significantly shorter than in lyophilized form.[10][11]
III. Disposal Plan
Proper disposal of Thrombin B-Chain (147-158) (human) and contaminated materials is crucial to prevent environmental contamination and potential biological hazards.
| Waste Stream | Disposal Method | Citations |
| Unused Peptide (Solid & Solution) | Dispose of as chemical waste in accordance with federal, state, and local environmental regulations. | [2] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazard waste container for autoclaving and/or incineration. | [2] |
| Contaminated PPE (e.g., gloves, lab coat) | Remove and wash contaminated clothing and gloves before re-use where appropriate. Dispose of single-use items in biohazard waste. | [3] |
IV. Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures | Citations |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical attention. | [3][4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [2] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention. | [4][5] |
By implementing these safety and logistical measures, research institutions can foster a secure environment for the handling of Thrombin B-Chain (147-158) (human), thereby protecting personnel and ensuring the integrity of their research.
References
- 1. Thrombin B-Chain (147-158) (human) -HongTide Biotechnology [hongtide.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.fi [fishersci.fi]
- 4. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 5. cellink.com [cellink.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
- 8. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 9. 5. Personal Protective Equipment (PPE) | ATrain Education [atrainceu.com]
- 10. bachem.com [bachem.com]
- 11. genscript.com [genscript.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
